Niaprazine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
N-[4-[4-(4-fluorophenyl)piperazin-1-yl]butan-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O/c1-16(23-20(26)17-3-2-9-22-15-17)8-10-24-11-13-25(14-12-24)19-6-4-18(21)5-7-19/h2-7,9,15-16H,8,10-14H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKQGBFMNPDPLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCN(CC1)C2=CC=C(C=C2)F)NC(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34426-53-4 (tri-hydrochloride) | |
| Record name | Niaprazine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027367904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10865369 | |
| Record name | N-{4-[4-(4-Fluorophenyl)piperazin-1-yl]butan-2-yl}pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27367-90-4, 119306-37-5, 119328-74-4 | |
| Record name | Niaprazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27367-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niaprazine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027367904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niaprazine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119306375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niaprazine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119328744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niaprazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13687 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-{4-[4-(4-Fluorophenyl)piperazin-1-yl]butan-2-yl}pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Niaprazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-[((3-Fluorophenyl)1-Piperazinyl)-1 Methylpropyl] Nicotamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIAPRAZINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QKW305N9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NIAPRAZINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1346Q758L9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NIAPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2H3YN6E3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Neuropharmacological Profile of Niaprazine: A Technical Guide to its Central Nervous System Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niaprazine is a sedative-hypnotic and anxiolytic agent with a multifaceted mechanism of action within the central nervous system (CNS). Initially classified as an antihistamine, subsequent research has revealed a more complex pharmacological profile. This technical guide provides an in-depth exploration of this compound's molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its properties. Quantitative data on receptor binding affinities are presented, along with detailed diagrams of its signaling pathways and experimental workflows, to offer a comprehensive resource for researchers and drug development professionals.
Introduction
This compound, a phenylpiperazine derivative, has been utilized primarily for the management of sleep disorders, particularly in pediatric populations, owing to its favorable safety profile.[1][2] Its therapeutic effects are rooted in its interactions with several key neurotransmitter systems in the CNS. While early understanding pointed towards antihistaminergic and anticholinergic activities, contemporary evidence has redefined its primary mechanisms of action, highlighting its potent antagonism at serotonergic and adrenergic receptors.[3] This guide synthesizes the current understanding of this compound's neuropharmacology.
Receptor Binding Profile
The cornerstone of this compound's CNS activity is its affinity for specific G-protein coupled receptors. Extensive in vitro radioligand binding studies have quantified its binding affinities (Ki) for a range of CNS targets. Contrary to its initial classification, this compound displays low affinity for histamine H1 and muscarinic acetylcholine receptors.[3] Instead, it acts as a potent and selective antagonist of the serotonin 5-HT2A and α1-adrenergic receptors.[4] It also possesses a moderate affinity for the α2-adrenergic receptor, while showing negligible affinity for dopamine D2, 5-HT1A, 5-HT1B, and β-adrenergic receptors, as well as the serotonin transporter (SERT) and vesicular monoamine transporter (VMAT).
Quantitative Binding Affinity Data
The following table summarizes the reported binding affinities of this compound for various CNS receptors and transporters.
| Target | Ki (nM) | Reference |
| Serotonin 5-HT2A Receptor | 25 | |
| 75 | ||
| α1-Adrenergic Receptor | 77 | |
| 86 | ||
| α2-Adrenergic Receptor | 730 | |
| Histamine H1 Receptor | > 1000 | |
| Muscarinic Acetylcholine Receptor | > 1000 | |
| Dopamine D2 Receptor | > 1000 | |
| Serotonin 5-HT1A Receptor | > 1000 | |
| Serotonin 5-HT1B Receptor | > 1000 | |
| β-Adrenergic Receptor | > 1000 | |
| Serotonin Transporter (SERT) | > 1000 | |
| Vesicular Monoamine Transporter (VMAT) | > 1000 |
Mechanism of Action and Downstream Signaling
This compound's sedative and anxiolytic effects are a direct consequence of its antagonist activity at 5-HT2A and α1-adrenergic receptors, which modulates the activity of several neurotransmitter systems.
Serotonin 5-HT2A Receptor Antagonism
The 5-HT2A receptor, a Gq/11-protein coupled receptor, is a key player in neuronal excitability, and its modulation is a target for many antipsychotic and antidepressant medications. Antagonism of this receptor by this compound is a central component of its therapeutic action.
By blocking the 5-HT2A receptor, this compound prevents the Gq/11-mediated activation of phospholipase C (PLC). This, in turn, inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent reduction in intracellular calcium release and protein kinase C (PKC) activation leads to decreased neuronal excitability, contributing to the sedative and anxiolytic effects.
α1-Adrenergic Receptor Antagonism
Similar to the 5-HT2A receptor, α1-adrenergic receptors are coupled to the Gq/11 signaling cascade. These receptors are involved in maintaining arousal and alertness.
This compound's antagonism at α1-adrenergic receptors inhibits this signaling pathway, leading to a reduction in sympathetic outflow and promoting sedation. This action is synergistic with its effects at the 5-HT2A receptor.
Effects on Dopamine and Norepinephrine
In vivo studies in animal models have indicated that this compound can induce a transient depletion of the catecholamines dopamine and norepinephrine in the brain. The precise mechanism for this effect is not fully elucidated but may be a downstream consequence of its primary receptor antagonist activities.
Role of the Metabolite p-Fluorophenylpiperazine (pFPP)
This compound is metabolized to p-fluorophenylpiperazine (pFPP). Interestingly, pFPP exhibits a distinct pharmacological profile, primarily acting as a 5-HT1A receptor agonist and showing some affinity for 5-HT2A and 5-HT2C receptors. Unlike this compound, pFPP does not produce sedative effects but rather a behavioral profile indicative of serotonergic activation. It is currently thought that pFPP does not significantly contribute to the primary sedative and hypnotic effects of this compound.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes from tissues or cultured cells endogenously expressing or recombinantly overexpressing the receptor of interest are isolated by homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Functional Assays
Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.
Methodology (e.g., Calcium Mobilization Assay for Gq-coupled receptors):
-
Cell Culture: Cells expressing the receptor of interest (e.g., 5-HT2A or α1-adrenergic) are cultured and loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: The cells are first incubated with varying concentrations of this compound.
-
Agonist Stimulation: A known agonist for the receptor is then added to stimulate the Gq signaling pathway and induce an increase in intracellular calcium.
-
Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric plate reader.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced calcium mobilization is quantified to determine its antagonist potency (IC50).
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of living animals.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal.
-
Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid).
-
Sampling: Neurotransmitters and their metabolites in the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the exiting perfusate (dialysate).
-
Drug Administration: After a baseline collection period, this compound is administered, and dialysate collection continues.
-
Analysis: The concentrations of dopamine, norepinephrine, and their metabolites in the dialysate samples are quantified using techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Conclusion
This compound's mechanism of action in the central nervous system is primarily driven by its potent antagonist activity at 5-HT2A and α1-adrenergic receptors. This dual antagonism disrupts signaling pathways that promote wakefulness and neuronal excitability, resulting in the drug's characteristic sedative, hypnotic, and anxiolytic effects. While initially thought to be an antihistamine, its affinity for the H1 receptor is considerably lower than for its primary targets. The contribution of its effects on catecholamine levels and the activity of its metabolite, pFPP, appear to be secondary to its direct receptor blockade. A thorough understanding of this pharmacological profile, supported by the experimental methodologies detailed herein, is crucial for the continued rational use and potential future development of this compound and related compounds.
References
An In-depth Technical Guide to the Synthesis and Chemical Characterization of Niaprazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Niaprazine, a sedative-hypnotic drug of the phenylpiperazine class. This document details the synthetic pathway, experimental protocols, and the analytical methods used to verify the identity, purity, and physicochemical properties of the molecule.
Synthesis of this compound
The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The overall synthetic scheme involves a Mannich reaction, followed by oximation, reduction, and a final amide formation.[1]
Synthetic Pathway
The synthesis proceeds through the following four main steps:
-
Step 1: Mannich Reaction - Synthesis of 1-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-one. This step involves the reaction of 4-fluorophenylpiperazine, 1,3,5-trioxane (a stable form of formaldehyde), and acetone.
-
Step 2: Oximation - Conversion of the ketone intermediate to its corresponding oxime, 1-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-one oxime. This is achieved by reacting the ketone with hydroxylamine.
-
Step 3: Reduction - Reduction of the oxime to the primary amine, 1-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-amine, using a strong reducing agent like lithium aluminum hydride.
-
Step 4: Amide Formation - Acylation of the primary amine with nicotinoyl chloride (the acid chloride of nicotinic acid) to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 1-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-one
-
Materials: 4-fluorophenylpiperazine, 1,3,5-trioxane, acetone, hydrochloric acid, sodium bicarbonate, and a suitable solvent (e.g., ethanol).
-
Procedure:
-
To a cooled solution of 4-fluorophenylpiperazine and acetone in ethanol, add a solution of hydrochloric acid.
-
Add 1,3,5-trioxane portion-wise while maintaining the temperature.
-
Allow the mixture to stir at room temperature, then heat to reflux for a specified period.
-
Cool the reaction mixture and neutralize with an aqueous solution of sodium bicarbonate.
-
The product can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude ketone.
-
Purification can be achieved by recrystallization.
-
Step 2: Synthesis of 1-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-one oxime
-
Materials: 1-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-one, hydroxylamine hydrochloride, ethanol, and water.
-
Procedure:
-
Dissolve the ketone from Step 1 in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride to the solution.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture. The oxime may precipitate upon cooling or after partial removal of the solvent.
-
The product is filtered, washed with cold water, and dried.
-
Step 3: Synthesis of 1-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-amine
-
Materials: 1-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-one oxime, lithium aluminum hydride (LAH), anhydrous ether, ethyl acetate, and dilute sodium hydroxide.
-
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous ether.
-
Add the oxime from Step 2 portion-wise to the LAH suspension, controlling the rate of addition to maintain a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for an extended period (e.g., 15 hours).
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the sequential addition of ethyl acetate, followed by dilute sodium hydroxide.
-
Filter the resulting aluminum salts and wash them with ether.
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
The resulting amine can be purified by distillation under reduced pressure.
-
Step 4: Synthesis of this compound
-
Materials: 1-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-amine, nicotinoyl chloride, triethylamine, and anhydrous chloroform.
-
Procedure:
-
Dissolve the amine from Step 3 in anhydrous chloroform and add triethylamine.
-
Cool the mixture in an ice bath (2-3°C).
-
Add a solution of nicotinoyl chloride in anhydrous chloroform dropwise with vigorous stirring, maintaining the low temperature.
-
After the addition, allow the reaction to proceed at room temperature.
-
Evaporate the solvent, and wash the residue with water.
-
The crude this compound can be purified by recrystallization from a suitable solvent like ethyl acetate to obtain the final product.
-
Chemical Characterization
A thorough chemical characterization is essential to confirm the structure, identity, and purity of the synthesized this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₂₅FN₄O |
| Molar Mass | 356.445 g/mol [1] |
| Melting Point | 131°C |
| Water Solubility | 0.171 mg/mL[2] |
| pKa (Strongest Basic) | 7.9[2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation of this compound.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the fluorophenyl and pyridine rings, the aliphatic protons of the piperazine ring and the butyl chain, and the amine proton. The aromatic region will display characteristic splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will show resonances for all 20 carbon atoms in the molecule, including the distinct signals for the carbonyl carbon of the amide, the carbons of the two aromatic rings, and the aliphatic carbons.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:
-
N-H stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amide.
-
C=O stretch: A strong absorption band around 1650 cm⁻¹ for the amide carbonyl group.
-
C-N stretch: Bands in the 1250-1020 cm⁻¹ region.
-
Aromatic C-H stretch: Signals above 3000 cm⁻¹.
-
C-F stretch: A strong band in the 1250-1000 cm⁻¹ region.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
-
LC-MS (ESI+): In positive ion electrospray ionization mode, the protonated molecular ion [M+H]⁺ would be observed at m/z 357.4.
A summary of key expected and reported spectroscopic data is presented below.
| Technique | Data/Expected Peaks |
| ¹H NMR | Predicted spectrum available[2] |
| ¹³C NMR | Predicted spectrum available |
| IR Spectroscopy | Characteristic peaks for N-H, C=O, C-N, aromatic C-H, and C-F bonds |
| Mass Spectrometry (LC-ESI-Q) | Top 5 Peaks: 106, 107, 149, 177, 122 |
Experimental Protocols for Characterization
-
NMR Spectroscopy: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
IR Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
-
Mass Spectrometry: A dilute solution of this compound is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source to obtain the mass-to-charge ratio of the molecular ion and its fragments.
-
Melting Point: The melting point is determined using a standard melting point apparatus.
-
Solubility: The solubility is determined by adding a known amount of this compound to a specific volume of solvent (e.g., water) and determining the concentration of the saturated solution, often by a spectroscopic method like UV-Vis.
-
pKa Determination: The pKa is typically determined by potentiometric titration or by UV-Vis spectroscopy as a function of pH.
Visualized Workflows
Synthesis Workflow
Caption: Synthetic pathway of this compound from starting materials to the final product.
Chemical Characterization Workflow
Caption: Logical workflow for the chemical characterization of synthesized this compound.
References
Niaprazine: A Selective 5-HT2A and α1-Adrenergic Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niaprazine is a sedative-hypnotic agent of the phenylpiperazine class that has been utilized in the management of sleep disorders.[1] Initially presumed to function as an antihistamine and anticholinergic, subsequent research has elucidated its primary mechanism of action as a potent and selective antagonist of the serotonin 2A (5-HT2A) and α1-adrenergic receptors.[1] This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its activity at these two key receptors. It includes a compilation of its binding affinity, a summary of its pharmacokinetic properties, detailed experimental protocols for relevant assays, and a description of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Pharmacological Profile of this compound
This compound's therapeutic effects as a sedative and hypnotic are primarily attributed to its antagonist activity at 5-HT2A and α1-adrenergic receptors.[2][3] Blockade of these receptors in the central nervous system is associated with the modulation of sleep-wake cycles, reduction of arousal, and anxiolytic effects.[2]
Receptor Binding Affinity
In vitro ligand binding studies have been employed to determine the affinity of this compound for various neurotransmitter receptors. These studies have revealed a notable selectivity for 5-HT2A and α1-adrenergic receptors. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay.
| Receptor Subtype | This compound Ki (nM) | Reference |
| Serotonin 2A (5-HT2A) | 75 | |
| α1-Adrenergic | 86 | |
| α2-Adrenergic | 730 | |
| Histamine H1 | > 1000 | |
| Muscarinic Acetylcholine (mACh) | > 1000 | |
| Dopamine D2 | > 1000 | |
| β-Adrenergic | > 1000 | |
| Serotonin Transporter (SERT) | > 1000 | |
| Vesicular Monoamine Transporter (VMAT) | > 1000 | |
| Table 1: Receptor Binding Profile of this compound. This table summarizes the binding affinities (Ki) of this compound for various neurotransmitter receptors, highlighting its selectivity for 5-HT2A and α1-adrenergic receptors. |
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is absorbed from the gastrointestinal tract, reaching peak plasma concentrations within a few hours. It has an approximate elimination half-life of 4.5 hours.
This compound is metabolized in the liver, with its primary metabolite being p-fluorophenylpiperazine (pFPP). It is important to note that pFPP exhibits a different pharmacological profile from the parent compound, showing a higher affinity for 5-HT1A receptors and potentially contributing to a serotonergic activation profile rather than sedation.
| Pharmacokinetic Parameter | Value | Reference |
| Route of Administration | Oral | |
| Absorption | Gastrointestinal tract | |
| Time to Peak Plasma Concentration | A few hours | |
| Elimination Half-life | ~4.5 hours | |
| Primary Metabolite | p-fluorophenylpiperazine (pFPP) | |
| Table 2: Pharmacokinetic Properties of this compound. This table provides a summary of the key pharmacokinetic parameters of this compound. |
Experimental Protocols
The characterization of this compound as a selective 5-HT2A and α1-adrenergic receptor antagonist has been established through various in vitro assays. The following sections provide detailed methodologies for key experiments.
Radioligand Binding Assay for 5-HT2A and α1-Adrenergic Receptors
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for 5-HT2A and α1-adrenergic receptors.
Objective: To quantify the affinity of this compound for 5-HT2A and α1-adrenergic receptors by measuring its ability to displace a known radioligand.
Materials:
-
Receptor Source: Membrane preparations from cells stably expressing human 5-HT2A or α1-adrenergic receptors, or from brain tissue known to express these receptors (e.g., rat frontal cortex).
-
Radioligand:
-
For 5-HT2A: [3H]Ketanserin
-
For α1-Adrenergic: [3H]Prazosin
-
-
Non-specific Binding Control: A high concentration of a non-labeled competing ligand (e.g., 1 µM Ketanserin for 5-HT2A).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following for each concentration of this compound:
-
Total Binding: Receptor membranes + radioligand + assay buffer.
-
Non-specific Binding: Receptor membranes + radioligand + high concentration of non-labeled ligand.
-
Competition: Receptor membranes + radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay: Calcium Mobilization for 5-HT2A Receptors
This protocol describes a calcium mobilization assay to assess the functional antagonist activity of this compound at the 5-HT2A receptor.
Objective: To determine the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a 5-HT2A receptor agonist.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).
-
5-HT2A Agonist: e.g., Serotonin (5-HT) or a selective agonist like DOI.
-
Test Compound: this compound at various concentrations.
-
Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Fluorescence Plate Reader: Equipped with appropriate excitation and emission filters.
Procedure:
-
Cell Culture: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluency.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add the 5-HT2A agonist to the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: For each concentration of this compound, determine the peak fluorescence response following agonist addition. Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration. Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced calcium mobilization.
Functional Antagonism Assay: Phosphatidylinositol (PI) Hydrolysis for α1-Adrenergic Receptors
This protocol describes a phosphatidylinositol (PI) hydrolysis assay to measure the functional antagonist activity of this compound at α1-adrenergic receptors.
Objective: To determine the ability of this compound to inhibit the production of inositol phosphates (IPs) induced by an α1-adrenergic receptor agonist.
Materials:
-
Cell Line or Tissue: A cell line expressing α1-adrenergic receptors or tissue slices known to have a robust α1-adrenergic response (e.g., rat liver slices).
-
α1-Adrenergic Agonist: e.g., Phenylephrine or Norepinephrine.
-
Test Compound: this compound at various concentrations.
-
Radiolabel: [3H]myo-inositol.
-
Stimulation Buffer: e.g., Krebs-Henseleit buffer containing LiCl (to inhibit inositol monophosphatase).
-
Ion-exchange Chromatography Columns: To separate inositol phosphates.
-
Scintillation Counter.
Procedure:
-
Cell/Tissue Labeling: Incubate the cells or tissue slices with [3H]myo-inositol in an appropriate medium to allow for its incorporation into membrane phosphoinositides.
-
Compound Pre-incubation: Wash the labeled cells/tissue and pre-incubate with varying concentrations of this compound in stimulation buffer.
-
Agonist Stimulation: Add the α1-adrenergic agonist and incubate for a specified time to allow for the accumulation of inositol phosphates.
-
Extraction of Inositol Phosphates: Stop the reaction and extract the soluble inositol phosphates from the cells/tissue.
-
Separation and Quantification: Separate the total inositol phosphates from free [3H]myo-inositol using ion-exchange chromatography. Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis: For each concentration of this compound, calculate the percentage of inhibition of the agonist-induced accumulation of inositol phosphates. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The antagonist action of this compound at 5-HT2A and α1-adrenergic receptors interrupts their respective downstream signaling cascades.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Agonist binding to the 5-HT2A receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). This compound, as an antagonist, blocks the initial step of this pathway by preventing agonist binding.
α1-Adrenergic Receptor Signaling Pathway
Similar to the 5-HT2A receptor, the α1-adrenergic receptor is also a Gq-coupled GPCR. Upon binding of an agonist, such as norepinephrine, the receptor activates the Gq protein, which in turn activates PLC. This leads to the same downstream cascade of PIP2 hydrolysis, generation of IP3 and DAG, release of intracellular calcium, and activation of PKC. This compound's antagonism at the α1-adrenergic receptor prevents the initiation of this signaling cascade.
Experimental Workflow for In Vitro Characterization of this compound
The in vitro characterization of a compound like this compound typically follows a structured workflow to determine its pharmacological properties. This workflow progresses from initial binding studies to functional assays that confirm the nature of the drug-receptor interaction.
Conclusion
This compound is a selective antagonist of the 5-HT2A and α1-adrenergic receptors, with significantly lower affinity for other neuroreceptors. Its pharmacological profile, characterized by in vitro binding and functional assays, supports its clinical use as a sedative and hypnotic. The detailed methodologies and an understanding of the underlying signaling pathways provided in this guide offer a comprehensive resource for researchers and drug development professionals. Further investigation into the functional consequences of its primary metabolite, pFPP, may provide additional insights into its overall in vivo effects. This technical guide serves as a foundational document for the continued study and potential development of compounds targeting the 5-HT2A and α1-adrenergic systems.
References
Anxiolytic Properties of Niaprazine: A Technical Guide for Researchers
Introduction
Niaprazine is a phenylpiperazine derivative that has been primarily utilized as a sedative and hypnotic, particularly in pediatric populations for the management of sleep disorders.[1][2] However, emerging preclinical and clinical evidence suggests its potential as an anxiolytic agent. This technical guide provides an in-depth overview of the anxiolytic properties of this compound, focusing on its mechanism of action, preclinical evidence, and clinical observations. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for anxiety-related disorders.
Mechanism of Action
This compound's pharmacological profile is characterized by its interaction with several key neurotransmitter systems implicated in the regulation of anxiety and arousal. Its primary mechanism is believed to be mediated through the antagonism of serotonin 5-HT2A and α1-adrenergic receptors.[1][3]
Receptor Binding Profile
In vitro ligand binding studies have elucidated the affinity of this compound for various receptors. Notably, it displays a high affinity for 5-HT2 and α1 receptors, with lower affinity for other receptors commonly associated with anxiolytics, such as benzodiazepine or other serotonin receptor subtypes.[3] A summary of the receptor binding affinities (Ki values) is presented in Table 1.
| Receptor | Ki (nM) | Reference |
| 5-HT2 | 25 | |
| α1-adrenergic | 77 | |
| α2-adrenergic | 730 | |
| D2 | > 1000 | |
| H1 | > 1000 | |
| Muscarinic Cholinergic | > 1000 | |
| 5-HT1A | > 1000 | |
| 5-HT1B | > 1000 | |
| Vesicular Monoamine Transporter | Low Affinity | |
| Table 1: Receptor Binding Affinities of this compound. |
Signaling Pathways
The anxiolytic effects of this compound are likely mediated by its antagonist activity at 5-HT2A and α1-adrenergic receptors. Blockade of 5-HT2A receptors is a known mechanism of anxiolysis, contributing to a reduction in anxiety and stress-related behaviors. Similarly, antagonism of α1-adrenergic receptors can modulate the "fight-or-flight" response, leading to a decrease in arousal and anxiety.
Preclinical Evidence
Preclinical studies in animal models have provided direct evidence for the anxiolytic-like effects of this compound. The most prominent research has utilized the Marble Burying Test and the Elevated Plus Maze to assess anxiety-related behaviors in mice.
Experimental Protocols
2.1.1. Animals
Male C57BL/6J mice are commonly used in these behavioral assays. Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2.1.2. Drug Administration
In a recent study, this compound was administered to mice in their drinking water for 14 days. This method of administration was chosen to minimize stress to the animals.
2.1.3. Marble Burying Test
This test is used to assess repetitive and compulsive-like behaviors, which are often associated with anxiety.
-
Apparatus: A standard polycarbonate cage (e.g., 26 cm x 48 cm x 20 cm) is filled with 5 cm of fresh bedding. Twenty glass marbles are arranged in an evenly spaced grid on the surface of the bedding.
-
Procedure: A single mouse is placed in the cage and allowed to explore freely for a 30-minute session. At the end of the session, the number of marbles buried (defined as at least two-thirds of the marble being covered by bedding) is counted by an observer blind to the treatment condition.
-
Parameters Measured: The primary endpoint is the number of marbles buried.
2.1.4. Elevated Plus Maze (EPM) Test
The EPM is a widely used and validated test to measure anxiety-like behavior in rodents. The test is based on the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
-
Apparatus: The maze consists of four arms (e.g., 36 cm long and 6 cm wide) arranged in a plus shape and elevated 50 cm from the ground. Two opposite arms are enclosed by high walls (e.g., 25 cm), while the other two arms are open.
-
Procedure: A mouse is placed in the center of the maze facing an open arm and is allowed to explore for a 5 to 10-minute session. The session is typically recorded by a video camera for later analysis.
-
Parameters Measured: Key indicators of anxiety include the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
Quantitative Data
A study investigating the effects of 14-day oral administration of this compound in mice demonstrated significant anxiolytic-like effects. The key findings are summarized in Table 2.
| Behavioral Test | Parameter | Control Group (Vehicle) | This compound-Treated Group | Reference |
| Elevated Plus Maze | Number of Transitions into Open Arms | 5 ± 2.6 | 8 ± 2.7 | |
| Marble Burying Test | Number of Marbles Buried | 18.7 ± 1 | 15.5 ± 1 | |
| Table 2: Quantitative Results from Preclinical Behavioral Studies of this compound in Mice. |
The results indicate that this compound-treated mice made more transitions into the open arms of the EPM and buried fewer marbles compared to the control group, suggesting a reduction in anxiety-like behavior.
Clinical Evidence
Clinical studies on this compound have primarily focused on its sedative and hypnotic effects in children with sleep and behavior disorders. However, some of these studies have also reported improvements in anxiety-related symptoms.
Study in Children with Autistic Disorder
An open-label study involving 25 subjects with autistic disorder and associated behavior and sleep problems investigated the efficacy of this compound administered at a dose of 1 mg/kg/day for 60 days. A positive effect was observed in 52% of the patients, with notable improvements in "mild anxiety signs".
Observational Study in Adults and Elderly
An observational study in 42 adults and elderly subjects with sleep disorders, who were administered a galenic formulation of this compound (8 drops of 50 mg/ml solution before bedtime for 30 days), reported a significant increase in the quality of sleep and overall quality of life (p<0.0001). The assessment was conducted using the following questionnaires:
-
Sleep Disturbance Questionnaire (QDS)
-
Pittsburgh Sleep Quality Index (PSQI)
-
Insomnia Severity Index (ISI)
While specific anxiolytic effects were not the primary focus, the improvement in sleep quality can be indirectly linked to a reduction in anxiety, as sleep disturbances are a common comorbidity of anxiety disorders.
Conclusion
The available evidence from both preclinical and clinical studies suggests that this compound possesses anxiolytic properties. Its mechanism of action, centered on the antagonism of 5-HT2A and α1-adrenergic receptors, provides a strong pharmacological rationale for these effects. Preclinical studies in mice have demonstrated clear anxiolytic-like activity in validated behavioral models. While clinical data on anxiety are less direct and primarily derived from studies on sleep and behavior disorders, they indicate a potential benefit in reducing anxiety symptoms.
Further rigorous, controlled clinical trials are warranted to fully elucidate the anxiolytic efficacy and optimal dosing of this compound for the treatment of anxiety disorders. The favorable safety profile observed in pediatric populations makes it a particularly interesting candidate for further investigation. This technical guide summarizes the current state of knowledge and provides a foundation for future research into the anxiolytic potential of this compound.
References
Preclinical Profile of Niaprazine: A Technical Guide on its Sedative-Hypnotic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mechanism of Action
Niaprazine's sedative-hypnotic effects are attributed to its multi-target receptor binding profile within the central nervous system.[2] It functions as a potent antagonist at serotonin 5-HT2A and α1-adrenergic receptors. While initially thought to be an antihistamine, its affinity for H1 receptors is low. The modulation of serotonergic and adrenergic pathways is believed to be the primary driver of its calming and sleep-promoting effects.
This compound is metabolized in the body to p-fluorophenylpiperazine (pFPP). Unlike the parent compound, pFPP lacks sedative effects and instead exhibits a pharmacological profile indicative of serotonergic stimulation. The precise contribution of pFPP to the overall clinical profile of this compound remains to be fully elucidated.
Receptor Binding Affinity
| Receptor Target | Binding Affinity (Ki) | Reference |
| 5-HT2A | 25 nM | |
| α1-Adrenergic | 77 nM | |
| α2-Adrenergic | 730 nM | |
| Histamine H1 | > 1 μM | |
| Muscarinic Acetylcholine | > 1 μM | |
| Dopamine D2 | > 1 μM |
Signaling Pathway of this compound's Sedative-Hypnotic Action
Preclinical Experimental Protocols for Sedative-Hypnotic Assessment
While specific preclinical studies detailing the sedative-hypnotic effects of this compound are scarce in publicly available literature, the following are standard, widely-accepted methodologies used to evaluate such properties in animal models, primarily rodents.
Assessment of Sedative Activity
Sedative effects are typically characterized by a reduction in spontaneous locomotor activity and exploration.
-
Open Field Test: This test assesses general locomotor activity, exploration, and anxiety-like behavior.
-
Apparatus: A square arena with walls to prevent escape, often equipped with infrared beams or video tracking software to monitor movement.
-
Procedure: A rodent is placed in the center of the arena, and its activity is recorded for a set duration (e.g., 10-30 minutes).
-
Parameters Measured:
-
Total distance traveled
-
Time spent mobile vs. immobile
-
Rearing frequency (a measure of exploration)
-
Time spent in the center versus the periphery of the arena (an indicator of anxiety)
-
-
Expected Outcome for a Sedative: A dose-dependent decrease in total distance traveled, mobility time, and rearing frequency.
-
-
Hole-Board Test: This test evaluates exploratory behavior and can also indicate sedative effects.
-
Apparatus: A board with evenly spaced holes into which the animal can poke its head.
-
Procedure: The animal is placed on the board, and the number of head-dips into the holes is counted over a specific period.
-
Parameters Measured:
-
Number of head-dips
-
Duration of head-dips
-
-
Expected Outcome for a Sedative: A reduction in the number and duration of head-dips, indicating decreased exploratory drive.
-
Assessment of Hypnotic Activity
Hypnotic effects are characterized by the induction and maintenance of sleep.
-
Potentiation of Barbiturate-Induced Sleep: This is an indirect but common method to screen for hypnotic properties.
-
Procedure: Animals are pre-treated with the test compound (this compound) or vehicle, followed by a sub-hypnotic or hypnotic dose of a short-acting barbiturate (e.g., pentobarbital).
-
Parameters Measured:
-
Sleep Latency: Time from barbiturate administration to the loss of the righting reflex (the ability to return to an upright position when placed on its back).
-
Sleep Duration: Time from the loss to the regaining of the righting reflex.
-
-
Expected Outcome for a Hypnotic: A significant reduction in sleep latency and/or a significant prolongation of sleep duration compared to the vehicle-treated group.
-
-
Electroencephalography (EEG) and Electromyography (EMG) Analysis: This is the gold standard for assessing effects on sleep architecture.
-
Procedure: Animals are surgically implanted with electrodes to record brain wave activity (EEG) and muscle tone (EMG). After a recovery period, baseline sleep patterns are recorded, followed by recordings after administration of the test compound.
-
Parameters Measured:
-
Sleep Latency: Time to the first consolidated episode of non-REM (NREM) sleep.
-
Total Sleep Time: Duration of NREM and REM sleep over the recording period.
-
Sleep Architecture:
-
Percentage of time spent in wakefulness, NREM sleep, and REM sleep.
-
Duration and frequency of sleep/wake bouts.
-
REM sleep latency.
-
EEG power spectral analysis (e.g., delta power during NREM sleep as an indicator of sleep intensity).
-
-
-
Expected Outcome for a Hypnotic: Decreased sleep latency, increased total sleep time, and potential alterations in the percentages and patterns of NREM and REM sleep.
-
Experimental Workflow for Preclinical Sedative-Hypnotic Evaluation
Summary of Preclinical Findings and Gaps
Available preclinical research supports this compound's sedative properties, which are consistent with its mechanism of action as a 5-HT2A and α1-adrenergic antagonist. A 2024 study in mice demonstrated a tendency towards sedation, although quantitative dose-response effects on sleep parameters were not the focus of the investigation.
Key Gaps in Publicly Available Data:
-
Dose-Response Studies: There is a lack of published dose-response curves for this compound's effects on sleep latency and duration in animal models.
-
Sleep Architecture Analysis: Detailed studies using EEG to analyze this compound's impact on NREM and REM sleep stages are not readily accessible.
-
Comparison with Standard Hypnotics: Preclinical studies directly comparing the sedative-hypnotic profile of this compound with standard-of-care hypnotics (e.g., benzodiazepines, Z-drugs) are needed to better understand its relative efficacy and potential advantages.
Conclusion for Drug Development Professionals
This compound presents a distinct mechanism of action for a sedative-hypnotic, differing from the GABAergic modulation of benzodiazepines and Z-drugs. Its antagonist activity at 5-HT2A and α1-adrenergic receptors suggests a potential for inducing sleep with a different side-effect profile. The existing preclinical data, while limited in quantitative detail, confirms a sedative effect.
For further development or for the evaluation of analogous compounds, a rigorous preclinical program is warranted. This should include comprehensive dose-response studies utilizing EEG to fully characterize the hypnotic profile and effects on sleep architecture. Such studies would be crucial for establishing a therapeutic window and for differentiating the compound from existing sedative-hypnotics. The anxiolytic properties also suggest that exploration of its effects in comorbid anxiety and insomnia models could be a valuable avenue for future research.
References
The Metabolic Pathway of Niaprazine to para-Fluorophenylpiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolism of Niaprazine, a sedative-hypnotic drug of the phenylpiperazine class, to its primary active metabolite, para-fluorophenylpiperazine (pFPP). While the definitive cytochrome P450 (CYP) enzymes responsible for this biotransformation have not been explicitly identified in the reviewed scientific literature, this guide synthesizes available information on this compound's pharmacology, the metabolic pathways of structurally analogous compounds, and established in vitro experimental protocols to propose a likely metabolic route and provide a framework for its experimental validation. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacology, and medicinal chemistry, offering a foundation for future studies aimed at fully elucidating the metabolic fate of this compound.
Introduction
This compound is a sedative and hypnotic agent that has been utilized in the treatment of sleep disorders, particularly in pediatric populations.[1] Its pharmacological effects are attributed not only to the parent compound but also to its primary metabolite, para-fluorophenylpiperazine (pFPP).[1][2] Understanding the metabolic conversion of this compound to pFPP is crucial for a complete comprehension of its pharmacokinetic and pharmacodynamic profile, as well as for predicting potential drug-drug interactions.[3]
The pharmacological profiles of this compound and pFPP differ significantly. This compound acts as a potent and selective 5-HT2A and α1-adrenergic receptor antagonist, with low affinity for H1 and muscarinic acetylcholine receptors.[1] In contrast, pFPP displays a higher affinity for 5-HT1 receptor subclasses and is associated with serotonergic activation rather than sedation. This distinction underscores the importance of characterizing the metabolic pathway that governs the formation of pFPP.
Proposed Metabolic Pathway of this compound to pFPP
Direct enzymatic evidence for the metabolism of this compound to pFPP is not extensively detailed in the current body of scientific literature. However, valuable insights can be drawn from the metabolism of structurally similar phenylpiperazine drugs, such as Trazodone. Trazodone is metabolized to its active metabolite, meta-chlorophenylpiperazine (mCPP), primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.
Given the structural analogy between this compound and Trazodone, it is hypothesized that the biotransformation of this compound to pFPP is also mediated by CYP3A4. This proposed pathway involves the cleavage of the bond between the piperazine ring and the nicotinamide moiety of the this compound molecule.
Figure 1: Proposed metabolic conversion of this compound to pFPP.
Quantitative Data
As of the latest review of available literature, specific quantitative data on the enzyme kinetics and conversion rates of this compound to pFPP have not been published. To facilitate future research, the following tables outline the types of quantitative data that need to be determined experimentally.
Table 1: Pharmacokinetic Parameters of this compound and pFPP
| Parameter | This compound | pFPP | Reference |
| Bioavailability | Data not available | Data not available | |
| Elimination Half-life | ~4.5 hours | Data not available | |
| Peak Plasma Concentration (Cmax) | Data not available | Data not available | |
| Time to Peak Plasma Concentration (Tmax) | Data not available | Data not available | |
| Volume of Distribution | Data not available | Data not available | |
| Clearance | Data not available | Data not available |
Table 2: Hypothetical Enzyme Kinetics for this compound Metabolism
| Parameter | Value | Units | Experimental System |
| Km (Michaelis constant) | To be determined | µM | Human Liver Microsomes |
| Vmax (Maximum reaction velocity) | To be determined | pmol/min/mg protein | Human Liver Microsomes |
| Intrinsic Clearance (Vmax/Km) | To be determined | µL/min/mg protein | Human Liver Microsomes |
Experimental Protocols
The following sections provide detailed methodologies for the characterization of this compound metabolism. These protocols are based on established in vitro techniques for studying drug metabolism.
Identification of CYP Isoforms Involved in this compound Metabolism
This protocol outlines the use of human liver microsomes and specific CYP inhibitors to identify the enzymes responsible for the formation of pFPP from this compound.
Materials:
-
This compound
-
para-Fluorophenylpiperazine (pFPP) standard
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Specific CYP inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6, Furafylline for CYP1A2, etc.)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: In a microcentrifuge tube, combine human liver microsomes, phosphate buffer, and this compound at a predetermined concentration.
-
Inhibitor Addition: For inhibitor screening, add a specific CYP inhibitor to the reaction mixture. A control incubation without any inhibitor should be run in parallel.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the enzymes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile.
-
Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of pFPP formed.
-
Data Analysis: Compare the rate of pFPP formation in the presence of each inhibitor to the control. Significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.
Figure 2: Workflow for identifying CYP isoforms in this compound metabolism.
Determination of Enzyme Kinetics
This protocol describes the methodology to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of pFPP from this compound.
Materials:
-
Same as in section 4.1, excluding CYP inhibitors.
Procedure:
-
Incubation Setup: Prepare a series of incubations with a fixed concentration of human liver microsomes and varying concentrations of this compound (spanning a range above and below the expected Km).
-
Reaction Initiation and Incubation: Initiate the reactions with the NADPH regenerating system and incubate at 37°C for a time period within the linear range of product formation.
-
Reaction Termination and Sample Preparation: Stop the reactions and prepare the samples for analysis as described in section 4.1.
-
LC-MS/MS Analysis: Quantify the concentration of pFPP formed in each incubation.
-
Data Analysis: Plot the initial velocity of pFPP formation against the this compound concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
Figure 3: Workflow for determining enzyme kinetics of this compound metabolism.
Conclusion
The metabolism of this compound to pFPP is a critical determinant of its overall pharmacological activity. While direct enzymatic evidence is currently lacking, the structural similarity to Trazodone strongly suggests the involvement of CYP3A4 in this biotransformation. The experimental protocols detailed in this guide provide a clear path for researchers to definitively identify the responsible CYP isoforms and quantify the kinetics of this metabolic pathway. A thorough understanding of this compound's metabolism will enable better prediction of its clinical efficacy, potential for drug interactions, and will aid in the development of safer and more effective therapeutic strategies.
References
Physicochemical Properties of Niaprazine Hydrochloride: A Technical Guide for Researchers
For Immediate Release
This document provides an in-depth technical guide on the core physicochemical properties of Niaprazine hydrochloride, tailored for researchers, scientists, and professionals in drug development. This compound, a sedative-hypnotic of the phenylpiperazine class, has been utilized in the treatment of sleep disturbances, particularly in pediatric populations. A thorough understanding of its physicochemical characteristics is fundamental for formulation development, pharmacokinetic profiling, and mechanism-of-action studies.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some data for the free base are available, specific experimental values for the hydrochloride salt, such as aqueous solubility and pKa, are not extensively reported in public literature. The subsequent sections provide detailed standard protocols for the experimental determination of these crucial parameters.
| Property | Value / Information | Source |
| IUPAC Name | N-{4-[4-(4-fluorophenyl)piperazin-1-yl]butan-2-yl}pyridine-3-carboxamide | |
| Chemical Formula | C₂₀H₂₅FN₄O | |
| Molecular Weight | 356.44 g/mol | |
| Melting Point (°C) | 131 (as free base) | |
| logP (Computed) | 2.6 (XLogP3) | |
| Aqueous Solubility | Not experimentally reported. Protocol for determination is provided below. | |
| pKa | Not experimentally reported. Protocol for determination is provided below. | |
| Appearance | White to off-white solid |
Mechanism of Action: Receptor Antagonism
Contrary to early beliefs of it being a simple antihistamine, this compound's sedative properties are primarily attributed to its potent and selective antagonism of the 5-HT₂ₐ and α₁-adrenergic receptors. It displays significantly lower affinity for histamine H₁ receptors. The blockade of these receptors in the central nervous system is thought to be the key mechanism underlying its hypnotic effects. It also possesses some affinity for the α₂-adrenergic receptor.
Figure 1: this compound's primary mechanism of action.
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols are standard in pharmaceutical research and can be adapted for this compound hydrochloride characterization.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity. Pure crystalline compounds exhibit a sharp melting range, typically within 1°C, whereas impurities lead to a depressed and broader melting range.
Methodology:
-
Sample Preparation: Ensure the this compound hydrochloride sample is completely dry and finely powdered. Load the sample into a capillary tube to a packed height of 2-3 mm by tapping the closed end on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Preliminary Determination: If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20°C/minute) to establish a rough estimate.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a medium rate to approximately 20°C below the estimated melting point. Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Data Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard technique for determining equilibrium solubility, a crucial parameter for predicting oral absorption.
Figure 2: Workflow for the Shake-Flask Solubility Assay.
Methodology:
-
Preparation: Add an excess amount of solid this compound hydrochloride to a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass flask.
-
Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation and subsequent filtration through a chemically inert filter (e.g., 0.22 µm PTFE) that does not bind the drug.
-
Quantification: Accurately determine the concentration of this compound hydrochloride in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standards of known concentrations must be used for accurate quantification.
-
Reporting: Express the solubility in standard units such as mg/mL or molarity (mol/L) at the specified temperature and pH.
Ionization Constant (pKa) Determination (Potentiometric Titration)
The pKa value is essential for predicting a drug's ionization state at different physiological pHs, which profoundly impacts its solubility, permeability, and receptor binding. Potentiometric titration is a reliable and widely used method for its determination.
Methodology:
-
System Calibration: Calibrate a potentiometer (pH meter) using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Prepare a solution of this compound hydrochloride of known concentration (e.g., 1 mM) in deionized water or a suitable co-solvent if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl. Purge the solution with nitrogen to remove dissolved CO₂.
-
Titration: Place the solution in a temperature-controlled vessel with continuous stirring. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH for a hydrochloride salt).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the inflection point of this curve, often calculated more accurately from the peak of the first derivative plot (ΔpH/ΔV vs. V).
Lipophilicity (logP/logD) Determination (HPLC Method)
Lipophilicity, expressed as the octanol-water partition coefficient (logP for the neutral species) or distribution coefficient (logD at a specific pH), is a key determinant of a drug's ability to cross biological membranes. The HPLC method offers a rapid and reliable alternative to the traditional shake-flask method.
Methodology:
-
Column and Mobile Phase: Utilize a reversed-phase HPLC column (e.g., C18 or C8). The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of standard compounds with known logP values onto the column. Measure their retention times (t_R) and calculate the capacity factor (k'). A calibration curve is generated by plotting the known logP values against the determined log k' values.
-
Sample Analysis: Inject the this compound hydrochloride solution onto the same column under identical conditions and determine its capacity factor.
-
Calculation: Use the linear regression equation from the calibration curve to calculate the logP of this compound from its experimental capacity factor.
-
logD Determination: To determine logD at a specific pH (e.g., 7.4), the aqueous component of the mobile phase should be buffered to that pH. The resulting value from the calibration will be the logD.
Methodological & Application
Application Notes and Protocols for Studying Niaprazine's Anxiolytic Effects in In Vivo Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Niaprazine is a piperazine derivative that has been historically used as a sedative and hypnotic, particularly in pediatric populations.[1] Recent research has renewed interest in its potential anxiolytic properties.[2][3] Understanding the in vivo effects of this compound on anxiety is crucial for its potential repurposing and for the development of novel anxiolytic drugs. This document provides detailed application notes and protocols for studying the anxiolytic effects of this compound in established rodent models of anxiety-like behavior.
This compound's pharmacological profile includes antagonist activity at serotonin 5-HT2A, α1-adrenergic, and histamine H1 receptors.[4] Its anxiolytic effects are thought to be mediated through the modulation of these neurotransmitter systems.
Data Presentation
The following tables summarize the quantitative data from a study investigating the effects of this compound on anxiety-like behavior in mice.
Table 1: Effects of this compound in the Elevated Plus-Maze (EPM) Test
| Treatment Group | Time Spent in Open Arms (seconds) | Number of Transitions into Open Arms |
| Vehicle (Control) | 5 ± 2.6 | 5 ± 2.6 |
| This compound | 8 ± 2.7 | 8 ± 2.7 |
| Data from a study in mice where this compound was administered in drinking water for 14 days.[3] Values are presented as mean ± SEM. |
Table 2: Effects of this compound in the Marble Burying Test
| Treatment Group | Number of Marbles Buried |
| Vehicle (Control) | 18.7 ± 1 |
| This compound | 15.5 ± 1 |
| Data from the same study as Table 1. A decrease in the number of buried marbles is indicative of an anxiolytic-like effect. Values are presented as mean ± SEM. |
Experimental Protocols
Detailed methodologies for key in vivo models to assess the anxiolytic effects of this compound are provided below.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Materials:
-
Elevated plus-maze apparatus (two open arms and two closed arms)
-
Video camera and tracking software
-
This compound solution
-
Vehicle solution (e.g., saline, distilled water)
-
Experimental animals (mice or rats)
Protocol:
-
Animal Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle solution to the animals via the desired route (e.g., intraperitoneal injection, oral gavage, or in drinking water). The timing of administration should be consistent across all animals and based on the pharmacokinetic profile of this compound. A study has shown effects after 14 days of administration in drinking water.
-
Test Procedure:
-
Place the animal in the center of the elevated plus-maze, facing one of the closed arms.
-
Allow the animal to freely explore the maze for a 5-10 minute period.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis: Analyze the video recordings to quantify the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, brightly lit areas.
Materials:
-
Open field apparatus (a square arena with walls)
-
Video camera and tracking software
-
This compound solution
-
Vehicle solution
-
Experimental animals (mice or rats)
Protocol:
-
Animal Acclimation: Acclimate the animals to the testing room for at least 1 hour prior to testing.
-
Drug Administration: Administer this compound or vehicle as described in the EPM protocol.
-
Test Procedure:
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a predetermined period (typically 5-30 minutes).
-
Record the session using an overhead video camera.
-
-
Data Analysis: Divide the arena into a central zone and a peripheral zone using the tracking software. Quantify the following parameters:
-
Time spent in the center zone.
-
Distance traveled in the center zone.
-
Number of entries into the center zone.
-
Total distance traveled in the entire arena.
-
Rearing frequency.
-
-
Interpretation: An increase in the time spent and activity in the center of the arena suggests an anxiolytic-like effect. Total distance traveled can be used to assess for any sedative or stimulant effects of the compound.
Light-Dark Box (LDB) Test
The LDB test is another widely used model for assessing anxiety-like behavior. The test is based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces.
Materials:
-
Light-dark box apparatus (a box with a light and a dark compartment connected by an opening)
-
Video camera and tracking software
-
This compound solution
-
Vehicle solution
-
Experimental animals (mice or rats)
Protocol:
-
Animal Acclimation: Acclimate the animals to the testing room as previously described.
-
Drug Administration: Administer this compound or vehicle solution.
-
Test Procedure:
-
Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the animal to freely explore both compartments for a 5-10 minute period.
-
Record the entire session with a video camera.
-
-
Data Analysis: Using video tracking software, measure the following parameters:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Total locomotor activity.
-
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.
Mandatory Visualization
Signaling Pathway of this compound's Anxiolytic Effects
Caption: Proposed signaling pathway for the anxiolytic effects of this compound.
Experimental Workflow for In Vivo Anxiety Models
Caption: General experimental workflow for assessing this compound's anxiolytic effects.
References
- 1. The effect of this compound on some common sleep disorders in children. A double-blind clinical trial by means of continuous home-videorecorded sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unveiling this compound’s Potential: Behavioral Insights into a Re-Emerging Anxiolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for the Analysis of Niaprazine
Abstract
This application note describes the development and validation of a novel stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Niaprazine in the presence of its degradation products. This compound was subjected to forced degradation studies under hydrolytic (acidic and alkaline), oxidative, thermal, and photolytic conditions as per the International Council for Harmonisation (ICH) guidelines. The developed method demonstrated adequate separation of the parent drug from all generated degradation products, proving its specificity. The method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), demonstrating its suitability for routine quality control and stability studies of this compound.
Introduction
This compound is a piperazine derivative with sedative and anxiolytic properties. As there is currently no official monograph for this compound in major pharmacopoeias, a validated stability-indicating analytical method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this active pharmaceutical ingredient (API).[1] Stability-indicating methods are essential to separate the API from any potential degradation products that may form during manufacturing, storage, or handling.[2] This document provides a detailed protocol for a stability-indicating RP-HPLC method for this compound.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector was used for this analysis. The chromatographic conditions were optimized to achieve good resolution and peak shape for this compound and its degradation products.
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 20mM Ammonium Formate Buffer (pH 4.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 228 nm[1] |
| Run Time | 20 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the specificity and stability-indicating nature of the method.[3][4] A concentration of 1000 µg/mL of this compound was used for all stress studies.
-
Acid Hydrolysis: 1 mL of this compound stock solution was mixed with 1 mL of 0.1 N HCl and heated at 60°C for 5 hours. The solution was then neutralized with 0.1 N NaOH and diluted with the mobile phase to a final concentration of 100 µg/mL.
-
Alkaline Hydrolysis: 1 mL of this compound stock solution was mixed with 1 mL of 0.1 N NaOH and heated at 60°C for 5 hours. The solution was neutralized with 0.1 N HCl and diluted with the mobile phase to 100 µg/mL.
-
Oxidative Degradation: 1 mL of this compound stock solution was mixed with 1 mL of 3% hydrogen peroxide (H₂O₂) and kept at room temperature for 24 hours. The solution was then diluted with the mobile phase to 100 µg/mL.
-
Thermal Degradation: this compound solid drug substance was placed in a hot air oven at 80°C for 48 hours. A sample was then prepared at a concentration of 100 µg/mL in the mobile phase.
-
Photolytic Degradation: this compound solid drug substance was exposed to UV light (200 watt hours/square meter) and cool white fluorescent light (1.2 million lux hours) in a photostability chamber. A sample was then prepared at a concentration of 100 µg/mL in the mobile phase.
A blank solution (mobile phase) and a non-stressed sample were also analyzed for comparison.
Method Validation
The developed method was validated according to ICH guidelines for linearity, accuracy, precision, LOD, and LOQ.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
Results and Discussion
The optimized HPLC method provided a symmetric peak for this compound with a retention time of approximately 6.5 minutes. The system suitability parameters were found to be within acceptable limits.
Table 3: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 6500 |
| % RSD of Peak Area | ≤ 2.0% | 0.8% |
The forced degradation studies showed significant degradation of this compound under acidic, alkaline, and oxidative conditions, with minor degradation under thermal and photolytic stress. All degradation product peaks were well-resolved from the parent this compound peak, confirming the stability-indicating nature of the method.
Table 4: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradation Peaks | Resolution (Rs) of Main Peak from Closest Degradant |
| Acid Hydrolysis (0.1 N HCl, 60°C, 5h) | ~15% | 2 | > 2.0 |
| Alkaline Hydrolysis (0.1 N NaOH, 60°C, 5h) | ~12% | 1 | > 2.0 |
| Oxidative (3% H₂O₂, 24h) | ~20% | 3 | > 2.0 |
| Thermal (80°C, 48h) | ~5% | 1 | > 2.0 |
| Photolytic | ~4% | 1 | > 2.0 |
Visualizations
Caption: Experimental workflow for this compound stability analysis.
Caption: Logical relationship of a stability-indicating method.
Conclusion
A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been developed and validated for the determination of this compound in the presence of its degradation products. The method is suitable for routine analysis and stability studies of this compound in bulk drug and pharmaceutical formulations. The forced degradation studies provided insight into the stability profile of this compound, indicating its susceptibility to hydrolysis and oxidation.
References
Assessing the Anxiolytic Potential of Niaprazine with the Marble Burying Test: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the marble burying test for evaluating the anxiolytic (anti-anxiety) effects of Niaprazine. This document outlines the experimental protocol, data presentation, and the underlying signaling pathways potentially involved in this compound's mechanism of action.
Introduction
The marble burying test is a widely used behavioral paradigm to assess anxiety-like and compulsive-like behaviors in rodents.[1] The test is based on the natural tendency of mice to bury novel or potentially harmful objects in their bedding.[1] A reduction in the number of marbles buried is often interpreted as an anxiolytic effect of a pharmacological agent.[1][2] this compound, a piperazine derivative, has demonstrated sedative and hypnotic properties and is being reinvestigated for its potential anxiolytic effects.[1] Its mechanism of action is primarily attributed to its antagonist activity at serotonin 5-HT2A and α1-adrenergic receptors. This document details the protocol for using the marble burying test to quantify the anxiolytic effects of this compound and provides insights into its potential signaling pathways.
Data Presentation
Quantitative data from studies evaluating the effect of this compound on marble burying behavior should be summarized for clear comparison. The primary endpoint is the number of marbles buried.
Table 1: Effect of this compound on Marble Burying Behavior in Mice
| Treatment Group | N (animals) | Dosage and Administration | Number of Marbles Buried (Mean ± SEM) |
| Control (Vehicle) | 6 | Vehicle in drinking water for 14 days | 18.7 ± 1 |
| This compound (NIA) | 8 | This compound in drinking water for 14 days | 15.5 ± 1 |
Data sourced from "Unveiling this compound's Potential: Behavioral Insights into a Re-Emerging Anxiolytic Agent"
Experimental Protocols
This section provides a detailed methodology for conducting the marble burying test to assess the anxiolytic effects of this compound.
Materials
-
Standard mouse cages (e.g., 26 cm x 48 cm x 20 cm)
-
Clean bedding material (e.g., corncob or SANI-CHIP), approximately 5 cm deep
-
Glass marbles (approximately 15 mm in diameter), 20-25 per cage
-
This compound
-
Vehicle control (e.g., drinking water)
-
Animal scale
-
Timers
Experimental Workflow
Detailed Procedure
-
Animal Housing and Acclimation:
-
House male C57BL/6J mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Allow mice to acclimate to the housing facility for at least one week before the start of the experiment.
-
-
Drug Administration:
-
Prepare a solution of this compound in drinking water at the desired concentration. The vehicle control group should receive regular drinking water.
-
Administer the this compound solution or vehicle to the respective groups of mice for a period of 14 days. Monitor water consumption to ensure adequate drug intake.
-
-
Marble Burying Test Procedure:
-
On the day of testing, prepare the test cages by filling them with 5 cm of clean bedding material.
-
Evenly space 20-25 glass marbles on the surface of the bedding.
-
Habituate each mouse individually to the testing room for at least 30 minutes prior to the test.
-
Gently place one mouse in the test cage.
-
Allow the mouse to freely explore the cage and interact with the marbles for 30 minutes.
-
After the 30-minute session, carefully remove the mouse from the cage and return it to its home cage.
-
Count the number of buried marbles. A marble is considered "buried" if at least two-thirds of it is covered by the bedding material.
-
-
Data Analysis:
-
Record the number of buried marbles for each mouse.
-
Calculate the mean and standard error of the mean (SEM) for each treatment group.
-
Compare the number of buried marbles between the this compound-treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).
-
Signaling Pathways
This compound's anxiolytic effects are believed to be mediated through its antagonism of 5-HT2A and α1-adrenergic receptors.
5-HT2A Receptor Antagonism Signaling Pathway
This compound acts as an antagonist at the 5-HT2A receptor. Activation of the 5-HT2A receptor, a Gq/11-coupled receptor, typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC), which can contribute to anxiety-like states. By blocking this receptor, this compound is hypothesized to dampen this signaling pathway, contributing to its anxiolytic effects.
α1-Adrenergic Receptor Antagonism Signaling Pathway
This compound also exhibits antagonist activity at α1-adrenergic receptors. Similar to the 5-HT2A receptor, α1-adrenergic receptors are coupled to the Gq protein, and their activation leads to the PLC-IP3/DAG signaling cascade, resulting in increased intracellular calcium and PKC activation. This pathway can enhance neuronal excitability in brain regions associated with fear and anxiety. By blocking α1-adrenergic receptors, this compound can reduce this excitatory signaling, thereby producing an anxiolytic effect.
References
- 1. Unveiling this compound’s Potential: Behavioral Insights into a Re-Emerging Anxiolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A combined marble burying-locomotor activity test in mice: a practical screening test with sensitivity to different classes of anxiolytics and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Niaprazine Research in Rodents Using the Elevated Plus Maze
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Elevated Plus Maze (EPM) to investigate the anxiolytic properties of Niaprazine in rodent models.
Introduction
The Elevated Plus Maze is a widely validated behavioral assay for assessing anxiety-like behavior in rodents. The test leverages the conflict between the innate exploratory drive of rodents and their aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze. This compound, a piperazine derivative, has shown potential as an anxiolytic agent, and the EPM is a crucial tool for quantifying its effects.[1][2][3]
Data Presentation
The following table summarizes quantitative data from a study investigating the effects of chronic this compound administration on anxiety-like behavior in mice using the Elevated Plus Maze.
| Treatment Group | Dose | Route of Administration | Duration | Key Finding | Statistical Significance (p-value) | Reference |
| Control | Vehicle | Drinking Water | 14 days | Baseline performance | N/A | [4] |
| This compound | 1 mg/kg/day | Drinking Water | 14 days | Significantly more time spent in the open arms compared to control.[4] | p = 0.025 |
Note: The number of transitions between the open and closed arms did not show a statistically significant difference between the groups in this study.
Experimental Protocols
This section outlines a detailed protocol for conducting the Elevated Plus Maze test to evaluate the effects of this compound. This protocol is based on established methodologies and incorporates specific parameters from studies on this compound.
1. Materials and Apparatus
-
Elevated Plus Maze: A plus-shaped apparatus, typically made of non-porous material (e.g., PVC, acrylic), elevated from the floor (standard height for mice is 40-50 cm). It consists of two open arms (e.g., 30 x 5 cm) and two enclosed arms (e.g., 30 x 5 x 15 cm) of the same size, arranged opposite to each other. A central platform (e.g., 5 x 5 cm) connects the four arms.
-
Animal Subjects: Mice or rats, appropriately housed and acclimated to the facility.
-
This compound Solution: this compound dissolved in the appropriate vehicle (e.g., drinking water).
-
Video Recording and Analysis System: A camera positioned above the maze to record the sessions and software for automated tracking and analysis of the animal's movement (e.g., ANY-maze, EthoVision XT).
-
Testing Room: A quiet, dedicated room with controlled lighting and temperature.
2. Experimental Procedure
-
Animal Acclimation:
-
House the animals in a controlled environment (12-hour light/dark cycle, stable temperature and humidity) with ad libitum access to food and water.
-
Handle the animals for several days before the experiment to reduce stress associated with handling.
-
On the day of testing, acclimate the animals to the testing room for at least 30-60 minutes before the trial begins.
-
-
This compound Administration (Chronic Study Protocol):
-
Prepare a solution of this compound in drinking water to achieve the target dose of 1 mg/kg/day. The concentration will need to be calculated based on the average daily water consumption and body weight of the animals.
-
Administer the this compound solution as the sole source of drinking water for 14 consecutive days.
-
The control group should receive the vehicle (drinking water) under the same conditions.
-
Monitor water consumption and body weight throughout the administration period to ensure no significant differences between groups.
-
-
Elevated Plus Maze Test:
-
Place the animal gently onto the central platform of the EPM, facing one of the enclosed arms.
-
Immediately start the video recording and tracking software.
-
Allow the animal to freely explore the maze for a 5-minute session. The experimenter should leave the room during this period to avoid influencing the animal's behavior.
-
After the 5-minute session, carefully remove the animal from the maze and return it to its home cage.
-
Thoroughly clean the maze with a 70% ethanol solution and allow it to dry completely between trials to eliminate olfactory cues.
-
3. Data Analysis
The following behavioral parameters are typically recorded and analyzed:
-
Time Spent in Open Arms: The primary measure of anxiety-like behavior. An increase in time spent in the open arms is indicative of an anxiolytic effect.
-
Number of Entries into Open Arms: Another key indicator of anxiety. More entries suggest reduced anxiety.
-
Time Spent in Closed Arms: Animals tend to spend more time in the closed arms.
-
Number of Entries into Closed Arms: Can be used as a measure of general locomotor activity.
-
Total Number of Arm Entries: An indicator of overall activity.
-
Percentage of Time in Open Arms: (Time in open arms / Total time in all arms) x 100.
-
Percentage of Open Arm Entries: (Number of open arm entries / Total number of arm entries) x 100.
Statistical analysis (e.g., t-test or ANOVA) should be used to compare the data between the this compound-treated and control groups.
Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for investigating the effects of chronic this compound administration using the Elevated Plus Maze.
Caption: Experimental workflow for this compound EPM studies.
Signaling Pathway of this compound
This diagram illustrates the proposed mechanism of action of this compound, highlighting its interaction with key neurotransmitter receptors. This compound acts as an antagonist at α1-adrenergic and 5-HT2A receptors. It has a low affinity for H1 receptors.
Caption: Proposed signaling pathway of this compound.
References
- 1. protocols.io [protocols.io]
- 2. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling this compound’s Potential: Behavioral Insights into a Re-Emerging Anxiolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Receptor Binding Assays for Niaprazine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niaprazine is a sedative-hypnotic agent belonging to the phenylpiperazine class of compounds. Initially thought to act as an antihistamine, further research has revealed its primary mechanism of action involves the potent and selective antagonism of 5-HT2A and α1-adrenergic receptors.[1] It exhibits significantly lower affinity for histamine H1 and muscarinic acetylcholine receptors.[1] Understanding the in vitro receptor binding profile of this compound and its analogs is crucial for elucidating their pharmacological effects, predicting potential side effects, and guiding the development of novel therapeutic agents with improved selectivity and efficacy.
Data Presentation: Receptor Binding Profiles
The following table summarizes the in vitro receptor binding affinities (Ki) of this compound and its metabolite, p-fluorophenylpiperazine (pFPP), for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | Reference |
| This compound | 5-HT2A | 75 | [1] |
| α1-Adrenergic | 86 | [1] | |
| α2-Adrenergic | 730 | [1] | |
| H1 | > 1000 | ||
| Muscarinic ACh | > 1000 | ||
| 5-HT1A | > 1000 | ||
| 5-HT2B | > 1000 | ||
| D2 | > 1000 | ||
| β-Adrenergic | > 1000 | ||
| p-Fluorophenylpiperazine (pFPP) | 5-HT1A | Agonist activity | |
| 5-HT2A | Some affinity | ||
| 5-HT2C | Some affinity |
Experimental Protocols
A detailed methodology for a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT2A receptor is provided below. This protocol can be adapted for other G protein-coupled receptors, such as the α1-adrenergic receptor, by selecting the appropriate radioligand, cell line or tissue preparation, and specific binding conditions.
Protocol: 5-HT2A Receptor Competitive Radioligand Binding Assay
1. Materials and Reagents:
-
Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or rat frontal cortex tissue homogenate.
-
Radioligand: [3H]-Ketanserin (a selective 5-HT2A antagonist) or another suitable radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound, its analogs, or other compounds to be tested, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A ligand (e.g., 10 µM spiperone or unlabeled ketanserin).
-
96-well Filter Plates: GF/B or GF/C glass fiber filter plates.
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
-
Plate Shaker.
-
Filtration Manifold.
2. Experimental Procedure:
-
Membrane Preparation:
-
Homogenize the receptor source tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-200 µ g/well , as determined by a protein assay (e.g., Bradford or BCA).
-
-
Assay Setup (in a 96-well filter plate):
-
Total Binding Wells: Add 50 µL of assay buffer.
-
Non-specific Binding Wells: Add 50 µL of the non-specific binding control solution.
-
Test Compound Wells: Add 50 µL of varying concentrations of the test compound.
-
Add 100 µL of the prepared membrane suspension to all wells.
-
Initiate the binding reaction by adding 50 µL of the radioligand solution (at a concentration close to its Kd) to all wells. The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-120 minutes with gentle agitation on a plate shaker to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of the wells through the filter plate using a filtration manifold.
-
Wash the filters three to five times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Signaling Pathways
Both the 5-HT2A and α1-adrenergic receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/G11 signaling pathway. Upon activation by an agonist, these receptors initiate a cascade of intracellular events. The following diagram illustrates this canonical signaling pathway.
Caption: Canonical Gq/G11 signaling pathway for 5-HT2A and α1-adrenergic receptors.
Experimental Workflow
The following diagram outlines the key steps in the in vitro competitive radioligand binding assay described in the protocol section.
Caption: Workflow for a competitive radioligand binding assay.
References
Development of Novel Niaprazine Formulations for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niaprazine is a sedative-hypnotic agent of the phenylpiperazine class that has been utilized for the treatment of sleep disorders, particularly in pediatric populations.[1] Its mechanism of action is primarily attributed to its antagonist activity at serotonin 5-HT2A and α1-adrenergic receptors.[2] While historically available as a syrup, this formulation presents challenges including instability, taste-masking difficulties, and potential for inaccurate dosing.[3][4] The development of novel formulations is crucial to enhance its therapeutic potential, improve bioavailability, and provide more controlled release profiles for preclinical evaluation.
These application notes provide detailed protocols for the development and evaluation of two novel oral formulations of this compound for preclinical research: a Xanthan Gum-Based Gel and a Nanoparticle Suspension . The protocols cover formulation preparation, in vitro release testing, and in vivo pharmacokinetic and efficacy studies.
Novel this compound Formulations: Preparation Protocols
Formulation 1: this compound-Loaded Xanthan Gum-Based Gel
This protocol describes the preparation of a mucoadhesive oral gel designed to improve residence time and provide a more consistent release of this compound.[3]
Materials:
-
This compound powder
-
Xanthan gum
-
Glycerol
-
Sodium benzoate
-
Ethylenediaminetetraacetic acid disodium salt (EDTA)
-
Purified water
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers
-
Graduated cylinders
-
Analytical balance
-
pH meter
Protocol:
-
Preparation of the Gel Base:
-
In a beaker, disperse the desired amount of Xanthan gum (e.g., 1.5% w/v) in a portion of purified water with continuous stirring.
-
Heat the dispersion to 80-90°C while stirring to ensure complete hydration of the gum.
-
In a separate beaker, dissolve sodium benzoate (as a preservative) and EDTA in the remaining purified water.
-
Add glycerol to the preservative solution.
-
Once the Xanthan gum dispersion has cooled to room temperature, slowly add the preservative-glycerol solution while stirring continuously until a homogenous gel is formed.
-
-
Incorporation of this compound:
-
Accurately weigh the required amount of this compound powder.
-
In a small beaker, dissolve the this compound in a minimal amount of propylene glycol to create a concentrated solution.
-
Slowly add the this compound solution to the gel base with vigorous stirring to ensure uniform distribution.
-
Add purified water to reach the final desired volume and continue stirring until the gel is uniform.
-
-
Finalization and Quality Control:
-
Measure the pH of the final gel formulation using a calibrated pH meter.
-
Visually inspect the gel for homogeneity, color, and the presence of any aggregates.
-
Store the prepared gel in an airtight container at a controlled room temperature, protected from light.
-
Formulation 2: this compound-Loaded Nanoparticle Suspension
This protocol outlines the preparation of a nanoparticle suspension of this compound using the emulsion-solvent evaporation method, designed to enhance solubility and potentially improve oral bioavailability.
Materials:
-
This compound powder
-
Biodegradable polymer (e.g., PLGA, PCL)
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Aqueous solution with a stabilizer (e.g., polyvinyl alcohol - PVA)
-
Purified water
Equipment:
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
-
Rotary evaporator
-
Ultracentrifuge
-
Freeze-dryer (optional)
Protocol:
-
Preparation of the Organic Phase:
-
Dissolve a specific amount of the chosen polymer and this compound in the organic solvent.
-
-
Emulsification:
-
Add the organic phase to the aqueous PVA solution.
-
Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion. The size of the nanoparticles can be controlled by adjusting the stirring rate, viscosity of the phases, and the amount of dispersing agent.
-
-
Solvent Evaporation:
-
Continuously stir the emulsion at room temperature to allow the organic solvent to evaporate, leading to the precipitation of the polymer and the formation of nanoparticles.
-
A rotary evaporator can be used to accelerate the solvent removal process.
-
-
Nanoparticle Collection and Purification:
-
Collect the formed nanoparticles by ultracentrifugation.
-
Wash the collected nanoparticles with purified water multiple times to remove any free drug and excess stabilizer.
-
Resuspend the washed nanoparticles in a suitable aqueous vehicle for oral administration.
-
-
Characterization (Optional but Recommended):
-
Characterize the nanoparticles for particle size, zeta potential, and drug entrapment efficiency.
-
For long-term storage, the nanoparticle suspension can be lyophilized.
-
In Vitro Release Testing Protocols
In vitro release testing is a critical quality control tool and can provide insights into the in vivo performance of the formulation.
In Vitro Release of this compound from Xanthan Gum-Based Gel
Apparatus:
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels
-
Paddles
-
Water bath
-
Syringes with filters (e.g., 0.45 µm)
-
HPLC or UV-Vis spectrophotometer for drug quantification
Protocol:
-
Medium Preparation: Prepare a suitable dissolution medium (e.g., 900 mL of simulated gastric fluid, pH 1.2, or simulated intestinal fluid, pH 6.8). The medium should provide sink conditions.
-
Apparatus Setup: Set up the paddle apparatus with the dissolution vessels containing the medium, maintained at 37 ± 0.5 °C. The paddle speed should be set at a suitable rate (e.g., 50-100 rpm) to ensure adequate mixing without causing excessive shear on the gel.
-
Sample Introduction: Accurately weigh a specific amount of the this compound-loaded gel and carefully place it at the bottom of the dissolution vessel.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the dissolution medium.
-
Sample Analysis: Filter the samples and analyze the concentration of this compound released using a validated HPLC or UV-Vis spectrophotometric method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the release profile.
In Vitro Release of this compound from Nanoparticle Suspension
Apparatus:
-
USP Apparatus 1 (Basket Apparatus) or Apparatus 2 (Paddle Apparatus)
-
Dialysis membrane tubing (with appropriate molecular weight cut-off)
-
Other equipment as listed in section 2.1
Protocol:
-
Medium and Apparatus Setup: As described in section 2.1.
-
Sample Preparation: Accurately measure a volume of the this compound nanoparticle suspension and seal it within a dialysis membrane bag.
-
Sample Introduction: Place the dialysis bag in the basket of the USP Apparatus 1 or secure it in the vessel for Apparatus 2.
-
Sampling and Analysis: Follow the procedures outlined in steps 4-6 of section 2.1.
Preclinical Evaluation Protocols
In Vivo Pharmacokinetic Study in Rodents
This protocol is designed to determine the pharmacokinetic profile of the novel this compound formulations in a rodent model (e.g., rats or mice).
Animals:
-
Male or female rodents (e.g., Sprague-Dawley rats, C57BL/6 mice) of a specific weight range. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol:
-
Dosing: Administer the this compound formulations (Xanthan Gum-Based Gel or Nanoparticle Suspension) and a control (e.g., this compound solution) to different groups of animals via oral gavage at a specified dose (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein, retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound and its major metabolite, p-fluoro-phenylpiperazine (pFPP), in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) using appropriate software.
In Vivo Efficacy (Anxiolytic/Sedative Activity) Study
This protocol uses established behavioral models to assess the anxiolytic and sedative effects of the novel this compound formulations.
Behavioral Models:
-
Elevated Plus Maze (EPM): This test is based on the rodent's natural aversion to open and elevated spaces. Anxiolytic compounds increase the time spent in the open arms.
-
Light-Dark Box Test: This model uses the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytics increase the time spent in the light compartment.
-
Open Field Test (OFT): This test assesses general locomotor activity and anxiety-like behavior. Anxiolytics may increase the time spent in the center of the open field.
Protocol:
-
Animal Groups: Divide animals into groups receiving one of the novel this compound formulations, a positive control (e.g., diazepam), and a vehicle control.
-
Dosing: Administer the respective treatments orally at a predetermined time before the behavioral test (e.g., 30-60 minutes).
-
Behavioral Testing:
-
EPM: Place the animal in the center of the maze and record its activity for a set duration (e.g., 5 minutes). Key parameters to measure are the time spent in and the number of entries into the open and closed arms.
-
Light-Dark Box: Place the animal in the light compartment and record the time spent in each compartment and the number of transitions between compartments for a set duration.
-
OFT: Place the animal in the center of the open field and record its locomotor activity, including the time spent in the center versus the periphery.
-
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods to compare the effects of the different formulations.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described experiments.
Table 1: In Vitro Release of this compound from Novel Formulations
| Time (hours) | Formulation 1 (Xanthan Gum Gel) - Cumulative Release (%) | Formulation 2 (Nanoparticle Suspension) - Cumulative Release (%) | Control (this compound Solution) - Cumulative Release (%) |
| 0.5 | |||
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | t1/2 (h) |
| Formulation 1 (Xanthan Gum Gel) | ||||
| Formulation 2 (Nanoparticle Suspension) | ||||
| Control (this compound Solution) |
Table 3: Efficacy of this compound Formulations in the Elevated Plus Maze Test in Mice
| Treatment Group | Time in Open Arms (seconds) | Open Arm Entries (%) |
| Vehicle Control | ||
| Formulation 1 (Xanthan Gum Gel) | ||
| Formulation 2 (Nanoparticle Suspension) | ||
| Positive Control (Diazepam) |
Visualizations
The following diagrams illustrate the experimental workflows and signaling pathways relevant to this compound's mechanism of action.
Caption: Experimental workflow for developing and testing novel this compound formulations.
Caption: Simplified signaling pathway for this compound's mechanism of action.
References
Application Notes and Protocols for the Quantification of Niaprazine and p-Fluorophenylpiperazine (pFPP) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niaprazine is a sedative and hypnotic agent belonging to the phenylpiperazine class of compounds. It is primarily metabolized to p-fluorophenylpiperazine (pFPP), an active metabolite that may contribute to the overall pharmacological effect. Accurate and reliable quantification of both this compound and pFPP in biological matrices such as plasma, urine, and whole blood is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides detailed application notes and standardized protocols for the simultaneous determination of this compound and pFPP using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Quantitative Data Summary
The following tables summarize the expected quantitative performance parameters for the analytical methods described herein. These values are based on typical performance for similar compounds and should be validated in your laboratory.
Table 1: LC-MS/MS Method Parameters
| Parameter | This compound | pFPP |
| Precursor Ion (m/z) | To be determined | To be determined |
| Product Ion 1 (m/z) | To be determined | To be determined |
| Product Ion 2 (m/z) | To be determined | To be determined |
| Collision Energy (eV) | To be optimized | To be optimized |
| Internal Standard (IS) | Deuterated this compound or structural analog | Deuterated pFPP or structural analog |
Table 2: Method Validation Parameters in Human Plasma
| Parameter | This compound | pFPP |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.1 - 100 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.1 |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Precision (% RSD) | < 15% | < 15% |
| Recovery (%) | > 85% | > 85% |
| Matrix Effect (%) | 85 - 115% | 85 - 115% |
Table 3: Stability of this compound and pFPP in Human Plasma
| Stability Condition | This compound (% Recovery) | pFPP (% Recovery) |
| Bench-top (4 hours, Room Temperature) | > 85% | > 85% |
| Freeze-thaw (3 cycles, -20°C to RT) | > 85% | > 85% |
| Long-term (-80°C, 30 days) | > 85% | > 85% |
Experimental Protocols
The following are detailed protocols for the extraction and analysis of this compound and pFPP from biological samples.
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is suitable for the extraction of this compound and pFPP from plasma samples.
Materials:
-
Human plasma samples
-
This compound and pFPP analytical standards
-
Internal standard (IS) solution (e.g., deuterated analogs)
-
Methyl tert-butyl ether (MTBE)
-
Ammonium hydroxide
-
Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator
Procedure:
-
To 200 µL of plasma sample in a polypropylene tube, add 25 µL of the internal standard working solution.
-
Add 50 µL of 5 M ammonium hydroxide to basify the sample.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) from Human Urine
This protocol is designed for the extraction of this compound and pFPP from urine samples, which often contain a higher level of interfering substances.
Materials:
-
Human urine samples
-
This compound and pFPP analytical standards
-
Internal standard (IS) solution
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Methanol
-
Ammonium hydroxide
-
Formic acid
-
Reconstitution solution
Procedure:
-
To 500 µL of urine sample, add 25 µL of the internal standard working solution.
-
Precondition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow: As per instrument manufacturer's recommendations
Visualizations
Caption: Experimental workflow for this compound and pFPP quantification.
Caption: this compound's mechanism of action and metabolism.
Application Notes and Protocols for Investigating Niaprazine's Neuronal Effects Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niaprazine is a sedative-hypnotic agent belonging to the phenylpiperazine class, primarily utilized for the treatment of sleep disorders, particularly in the pediatric population.[1][2] Its pharmacological profile is characterized by its antagonist activity at histamine H1 and serotonin 5-HT2A receptors.[1][3] Additionally, it exhibits a lower affinity for α1-adrenergic receptors and has been reported to cause a transient depletion of noradrenaline and dopamine.[4] The multifaceted mechanism of action of this compound underscores the importance of a comprehensive investigation of its neuronal effects.
These application notes provide a detailed overview and step-by-step protocols for a panel of cell-based assays designed to elucidate the neuronal effects of this compound. The described assays will enable researchers to assess its receptor binding affinity, functional antagonism, potential cytotoxicity, and impact on neuronal morphology.
Data Presentation
The following tables summarize the key quantitative data regarding this compound's interaction with neuronal targets. It is important to note that while some binding affinities have been reported, the functional potencies (IC50/EC50 values) in specific cell-based assays are often cell-line and condition-dependent and may require empirical determination.
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | Reported Kᵢ (nM) | Reference |
| Serotonin 5-HT2A | 25 | |
| Adrenergic α1 | 77 | |
| Histamine H1 | Low Affinity |
Table 2: Summary of Functional Cellular Assays for this compound
| Assay | Key Parameter | Expected Effect of this compound | Typical Concentration Range for Testing |
| Cell Viability (MTT/MTS) | IC₅₀ (µM) | To be determined | 0.1 - 100 |
| H1 Receptor Antagonism | IC₅₀ (nM) for inhibition of histamine-induced Ca²⁺ influx | Inhibition | 1 - 1000 |
| 5-HT2A Receptor Antagonism | IC₅₀ (nM) for inhibition of serotonin-induced Ca²⁺ influx | Inhibition | 1 - 1000 |
| Adenylyl Cyclase Modulation | IC₅₀ (nM) for inhibition of forskolin-stimulated cAMP | Inhibition (if coupled to Gᵢ) or no effect | 1 - 1000 |
| Neurite Outgrowth | EC₅₀/IC₅₀ (µM) | To be determined | 0.1 - 50 |
Experimental Protocols
Neuronal Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the potential cytotoxic effects of this compound on neuronal cell lines (e.g., SH-SY5Y, PC-12).
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Complete culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value of this compound.
Receptor Binding Assay (Histamine H1 Receptor)
This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for the histamine H1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human histamine H1 receptor (e.g., HEK293-H1R)
-
Radioligand: [³H]-mepyramine
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Non-specific binding control (e.g., 10 µM mianserin)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail and counter
Protocol:
-
Reaction Setup: In a 96-well plate, combine:
-
50 µL of cell membrane suspension
-
50 µL of [³H]-mepyramine (at a concentration near its Kₑ)
-
50 µL of various concentrations of this compound or buffer (for total binding) or non-specific control.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC₅₀ of this compound. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to antagonize histamine H1 or serotonin 5-HT2A receptor-mediated increases in intracellular calcium.
Materials:
-
Neuronal cells endogenously or recombinantly expressing H1 or 5-HT2A receptors (e.g., SH-SY5Y, HEK293)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Histamine or Serotonin (as agonists)
-
This compound
-
Fluorescence microplate reader with automated injection capabilities
Protocol:
-
Cell Seeding: Seed cells into a black-walled, clear-bottom 96-well plate and grow to confluency.
-
Dye Loading: Incubate cells with the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer for 60 minutes at 37°C.
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Compound Incubation: Add this compound at various concentrations and incubate for 15-30 minutes.
-
Calcium Flux Measurement:
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject the agonist (histamine or serotonin) and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis: Determine the inhibitory effect of this compound on the agonist-induced calcium peak and calculate the IC₅₀ value.
Cyclic AMP (cAMP) Immunoassay
This assay determines the effect of this compound on adenylyl cyclase activity, which can be modulated by G-protein coupled receptors.
Materials:
-
Neuronal cells
-
Forskolin (an adenylyl cyclase activator)
-
This compound
-
Cell lysis buffer
-
cAMP immunoassay kit (e.g., ELISA-based or HTRF)
-
Microplate reader (appropriate for the chosen kit)
Protocol:
-
Cell Culture and Treatment: Culture cells in a 96-well plate. Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Stimulation: Add forskolin to stimulate cAMP production and incubate for the time recommended by the kit manufacturer (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells using the provided lysis buffer to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP immunoassay according to the kit's instructions. This typically involves a competitive binding reaction.
-
Signal Measurement: Read the plate using a microplate reader. The signal is typically inversely proportional to the cAMP concentration.
-
Data Analysis: Generate a standard curve and determine the concentration of cAMP in each sample. Calculate the inhibitory effect of this compound on forskolin-stimulated cAMP production and determine the IC₅₀.
Neurite Outgrowth Assay
This assay assesses the impact of this compound on neuronal differentiation and morphology.
Materials:
-
Differentiating neuronal cell line (e.g., PC-12, SH-SY5Y) or primary neurons
-
Differentiation-inducing medium (e.g., low-serum medium with NGF for PC-12 cells)
-
This compound
-
Cell culture plates or slides suitable for imaging
-
Fixation and staining reagents (e.g., paraformaldehyde, antibodies against neuronal markers like β-III tubulin)
-
High-content imaging system or fluorescence microscope
Protocol:
-
Cell Plating: Plate cells on appropriate cultureware.
-
Differentiation and Treatment: Induce differentiation and simultaneously treat the cells with various concentrations of this compound.
-
Incubation: Culture the cells for 2-5 days to allow for neurite extension.
-
Fixation and Staining: Fix the cells and stain for neuronal markers to visualize the cell body and neurites.
-
Imaging: Acquire images using a high-content imaging system or fluorescence microscope.
-
Image Analysis: Use image analysis software to quantify neurite length, number of neurites, and branching per cell.
-
Data Analysis: Determine the effect of this compound on neurite outgrowth and calculate EC₅₀ or IC₅₀ values.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's antagonistic action on H1 and 5-HT2A receptors.
Experimental Workflow: Intracellular Calcium Mobilization Assay
Caption: Workflow for the intracellular calcium mobilization assay.
Logical Relationship: From Receptor Binding to Cellular Response
Caption: Logical flow from receptor interaction to cellular effects.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The effect of this compound on some common sleep disorders in children. A double-blind clinical trial by means of continuous home-videorecorded sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Imprecise Niaprazine Dosage in Animal Drinking Water Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with administering Niaprazine in animal drinking water studies.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible particles. What should I do?
A1: Cloudiness or precipitation in your this compound solution can indicate several issues. Firstly, this compound has reduced solubility in alkaline (basic) conditions. Ensure the pH of your water is not too high. If necessary, adjust the pH to be slightly acidic to neutral. Secondly, the concentration of this compound may be too high for it to remain fully dissolved. Consider preparing a more dilute solution if the desired dosage allows. Finally, ensure that the water used for the solution is purified and free of contaminants that could react with this compound. If precipitation persists, preparing fresh solutions more frequently may be necessary.
Q2: I'm concerned about the stability of this compound in the drinking water over the course of the study. How stable is it?
A2: this compound has demonstrated good stability in aqueous solutions under typical laboratory conditions. A stock solution (842 µM) can be stored at 2–8 °C for up to 4 months.[1] Diluted solutions (e.g., 14.5 µM) in drinking water are stable for at least 4 days at room temperature.[1] Stress tests have shown no significant degradation at extreme pH values when heated, indicating a robust molecule.[1] However, it is best practice to prepare fresh drinking solutions at regular intervals, for example, every 4 days, to ensure consistent concentration.[1]
Q3: Water consumption varies significantly between my study animals, leading to imprecise dosing. How can I address this?
A3: Variable water intake is a common challenge. To mitigate this, it is crucial to monitor individual water consumption. Automated water consumption monitoring systems can provide real-time data on the drinking patterns of individually housed mice. These systems can track the weight or volume of the water bottle, providing a precise measure of intake. If automated systems are unavailable, manual daily measurement of water consumption for each animal is a viable alternative, though more labor-intensive. It is also important to acclimate the animals to the taste of the this compound solution. Adding a sweetening agent like sucrose (e.g., 2-5%) can help improve palatability and encourage consistent drinking, but be mindful that this could also alter drinking behavior.
Q4: How do I calculate the correct concentration of this compound for the drinking water?
A4: To calculate the this compound concentration, you need to know the average daily water consumption and the average body weight of your animals, along with the target dose in mg/kg/day.
Formula: Concentration (mg/mL) = (Target Dose (mg/kg/day) x Average Body Weight (kg)) / Average Daily Water Intake (mL/day)
It is recommended to measure baseline water intake for a few days before starting the drug administration to get an accurate average. You should also re-weigh the animals and measure water intake regularly throughout the study and adjust the concentration as needed to account for changes in weight and drinking habits.
Q5: Are there alternative oral dosing methods if drinking water administration proves too imprecise for my study?
A5: Yes, several alternative methods can provide more precise oral dosing. Oral gavage allows for the direct administration of a specific volume of the drug solution into the stomach. However, this method can be stressful for the animals and requires proper training to avoid injury. Another less stressful alternative is to incorporate the this compound into a palatable food or gel. This can be particularly useful for ensuring the entire dose is consumed. Commercially available flavored gelatin or the formulation of a palatable pill or dissolving strip can be effective.
Quantitative Data Summary
Table 1: Stability of this compound in Aqueous Solutions
| Parameter | Condition | Concentration | Duration | Stability | Reference |
| Temperature | Room Temperature | 14.5 µM | 4 days | Stable | [1] |
| 2–8 °C (Refrigerated) | 842 µM (Stock Solution) | 4 months | Stable | ||
| pH (Stress Test) | pH 1.23 (Acidic) | 2428 µM | 5 hours at 60°C | No impurity formation detected | |
| pH 12.80 (Alkaline) | 780 µM | 5 hours at 60°C | No impurity formation detected |
Table 2: Troubleshooting Guide for Imprecise Dosing
| Issue | Potential Cause | Recommended Solution |
| Variable Water Intake | - Individual animal preference- Taste aversion to this compound- Sickness or stress | - Monitor individual water consumption daily (manual or automated).- Add a palatable agent (e.g., sucrose) to the water.- Acclimate animals to the taste before starting the experiment.- If variability persists, consider alternative dosing methods (e.g., oral gavage, palatable food). |
| Precipitation in Solution | - Poor solubility at alkaline pH- High drug concentration- Water quality | - Use purified water.- Ensure water pH is neutral to slightly acidic.- Prepare a more dilute solution if possible.- Prepare fresh solutions more frequently. |
| Inaccurate Dosage Calculation | - Inaccurate estimation of water intake or body weight | - Measure baseline water intake before the study.- Weigh animals and measure water intake regularly and adjust concentration as needed. |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound in Drinking Water
1. Materials:
- This compound powder
- Purified water (e.g., distilled or deionized)
- Sterile containers for stock and drinking solutions
- Calibrated scale
- pH meter and pH adjustment solutions (if necessary)
- Volumetric flasks and pipettes
- Animal water bottles
2. Procedure:
- Stock Solution Preparation:
- Accurately weigh the required amount of this compound powder to prepare a concentrated stock solution (e.g., 842 µM).
- Dissolve the powder in a known volume of purified water in a volumetric flask. Ensure complete dissolution.
- Store the stock solution in a sterile, light-protected container at 2–8 °C.
- Drinking Solution Preparation:
- Calculate the required concentration of the drinking solution based on the target dose and the animals' average body weight and water intake.
- Based on the calculation, dilute the appropriate volume of the stock solution with purified water to the final desired volume in a volumetric flask.
- Check the pH of the final solution. If necessary, adjust to a neutral or slightly acidic pH.
- Dispense the prepared solution into the animal water bottles.
- Administration and Monitoring:
- Replace the drinking solutions in the animal cages every 4 days with a freshly prepared solution.
- Measure the remaining volume in each bottle before replacement to calculate the daily water consumption for each animal or cage.
- Weigh the animals at least twice a week to monitor their health and to adjust the drug concentration if necessary.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification in Water
1. Objective: To verify the concentration and stability of this compound in the prepared drinking water solutions.
2. Materials and Equipment:
- HPLC system with a UV detector
- C18 reversed-phase column
- Mobile phase (e.g., a mixture of a buffer like phosphate buffer and an organic solvent like acetonitrile)
- This compound standard of known concentration
- Syringe filters (0.45 µm)
- HPLC vials
3. Procedure:
- Standard Curve Preparation:
- Prepare a series of this compound standard solutions of known concentrations in the mobile phase.
- Inject each standard into the HPLC system and record the peak area.
- Plot a calibration curve of peak area versus concentration.
- Sample Preparation:
- Take a sample from the prepared drinking water solution.
- Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
- Analysis:
- Inject the filtered sample into the HPLC system.
- Record the peak area for this compound.
- Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.
- Stability Assessment:
- Analyze samples from the drinking water bottles at different time points (e.g., Day 0, Day 2, Day 4) to assess the stability of this compound under the experimental conditions.
Visualizations
References
Navigating the Analytical Landscape of Niaprazine in the Absence of a European Pharmacopoeia Monograph
A Technical Support Center for Researchers and Drug Development Professionals
The lack of a European Pharmacopoeia (Ph. Eur.) monograph for the sedative-hypnotic agent Niaprazine presents a unique set of challenges for researchers, scientists, and drug development professionals. This technical support center provides essential guidance, troubleshooting tips, and frequently asked questions to navigate the analytical and quality control requirements for this compound in a pre-monograph environment.
Frequently Asked Questions (FAQs)
Q1: Why is there no European Pharmacopoeia monograph for this compound?
A1: The elaboration of a European Pharmacopoeia monograph is a complex process driven by various factors, including the therapeutic importance of a substance, its extent of use in Europe, and requests from stakeholders such as regulatory authorities or manufacturers.[1] A monograph may not exist for several reasons: the substance may have a limited market presence in the Ph. Eur. member states, or a formal request for monograph development may not have been submitted or prioritized. The European Directorate for the Quality of Medicines & HealthCare (EDQM) has procedures, such as the P4 procedure, to develop monographs for substances still under patent to ensure quality standards are available for generic products post-patent expiry.[1][2] The absence of a monograph for this compound suggests it has not yet met the criteria for inclusion in the Ph. Eur. work program.[2]
Q2: What are the immediate implications of the absence of a Ph. Eur. monograph for our research/development?
A2: Without a Ph. Eur. monograph, there are no official, legally binding standards for the quality control of this compound in Europe.[3] This means that researchers and developers must establish and validate their own in-house specifications for identity, purity, and assay. This includes developing and validating suitable analytical methods for routine analysis and stability testing. A recent 2024 study highlighted that due to the lack of a monograph, no information on this compound's degradation products is readily available, and no stability-indicating analytical method has been published.
Q3: Where can we find reliable information on the physicochemical properties of this compound?
A3: While a comprehensive pharmacopoeial monograph is unavailable, reliable information on this compound's physicochemical properties can be compiled from various scientific sources. Key properties are summarized in the table below.
Troubleshooting Guides
Analytical Method Development
Q: We are struggling to develop a stability-indicating HPLC method for this compound. What are the key considerations?
A: Developing a stability-indicating method requires separating the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.
Key Steps & Troubleshooting:
-
Forced Degradation Studies: A critical first step is to perform forced degradation studies to generate potential degradation products. Expose this compound to stress conditions such as acid, base, oxidation, heat, and light.
-
Column and Mobile Phase Selection:
-
Initial Column Choice: A C18 column is a good starting point for a molecule like this compound.
-
Mobile Phase: Begin with a gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase can be crucial for achieving good peak shape and separation, especially for a basic compound like this compound.
-
Troubleshooting Poor Peak Shape: If you observe peak tailing, consider adding a competing amine (e.g., triethylamine) to the mobile phase to block active sites on the silica support. Alternatively, using a base-deactivated column can be beneficial.
-
-
Detector Wavelength Selection: Analyze the UV spectrum of this compound to determine the optimal wavelength for detection, ensuring adequate sensitivity for both the API and its impurities.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity and ensure that the this compound peak is not co-eluting with any degradation products.
Impurity Profiling
Q: We have identified an unknown peak in our this compound sample. How do we proceed with its identification?
A: The identification of unknown impurities is a multi-step process that often requires a combination of analytical techniques.
Workflow for Unknown Impurity Identification:
-
Quantification: First, determine the level of the impurity. ICH guidelines provide thresholds for reporting, identification, and qualification of impurities.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for obtaining the molecular weight of the unknown impurity. This information can provide initial clues about its structure.
-
High-Resolution Mass Spectrometry (HRMS): For a more precise mass determination, utilize HRMS (e.g., Q-TOF or Orbitrap) to propose a molecular formula.
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) to fragment the impurity ion. The fragmentation pattern can be compared to that of this compound to identify the part of the molecule that has been modified.
-
Isolation and NMR Spectroscopy: If the impurity is present at a significant level, it may be necessary to isolate it using preparative HPLC. Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural elucidation.
-
Consider Potential Sources: Impurities can arise from the synthesis process, degradation, or the formulation. Review the synthetic route of this compound and its known chemical liabilities to hypothesize potential structures. This compound is known to metabolize to para-fluorophenylpiperazine (pFPP), which could be a potential process-related impurity or degradant.
Data and Protocols
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅FN₄O | |
| Molecular Weight | 356.44 g/mol | |
| Melting Point | 131°C | |
| Appearance | Crystalline solid | |
| CAS Number | 27367-90-4 | |
| pKa | Not readily available | |
| Solubility | Soluble in ethyl acetate |
Experimental Protocol: Forced Degradation Study for this compound
Objective: To generate potential degradation products of this compound under various stress conditions to support the development of a stability-indicating analytical method.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable solvent
-
HPLC system with a PDA detector
-
pH meter
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 N HCl.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 N NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Store the solid this compound API in an oven at 80°C for 48 hours.
-
Also, heat a solution of this compound at 80°C for 48 hours.
-
Prepare solutions of the stressed solid sample for analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound API and a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 7 days).
-
Ensure a control sample is protected from light.
-
-
Analysis:
-
Analyze all stressed and control samples by a suitable HPLC method.
-
The goal is to achieve approximately 5-20% degradation of the active substance.
-
Monitor for the appearance of new peaks and the decrease in the area of the this compound peak.
-
Visualizations
Caption: Workflow for the Elaboration of a European Pharmacopoeia Monograph.
Caption: General Workflow for Analytical Method Development.
References
Improving the stability of Niaprazine syrup formulations for research
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving and troubleshooting the stability of Niaprazine syrup formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound syrup formulations?
A1: While this compound as an active pharmaceutical ingredient (API) is relatively stable, syrup formulations can present several challenges.[1] These are broadly categorized into physical, chemical, and microbiological instability. Key concerns include changes in color, pH, and viscosity; degradation of this compound via hydrolysis or oxidation; and microbial contamination, which is a significant risk in aqueous, sugar-based media.[2][3] Pediatric liquid formulations, a common application for this compound, require careful consideration of excipients to avoid potentially harmful effects.[4][5]
Q2: Which environmental factors have the most significant impact on syrup stability?
A2: The primary environmental factors affecting stability are temperature, light, and humidity.
-
Temperature: Elevated temperatures can accelerate chemical degradation reactions, such as hydrolysis and oxidation, and may lead to physical changes like color darkening (e.g., caramelization of sucrose).
-
Light: Exposure to light, particularly UV light, can initiate photodegradation of the API or excipients. Formulations should be protected from light.
-
Humidity: For syrups packaged in semi-permeable containers, high humidity can lead to moisture gain, while low humidity can cause water loss, altering the concentration and potentially leading to crystallization or microbial growth.
Q3: How do I select the appropriate excipients to enhance stability?
A3: Selecting the right excipients is crucial for a stable syrup formulation. Key excipients include buffers, antioxidants, and preservatives. The choice should be guided by pre-formulation studies to ensure compatibility with this compound and suitability for the target patient population (e.g., pediatrics).
| Excipient Type | Function & Rationale | Examples |
| Buffer System | Maintains a stable pH to prevent acid- or base-catalyzed degradation. The optimal pH for syrup stability is often mildly acidic (around pH 4-6) to inhibit microbial growth and minimize certain degradation pathways. | Citric Acid/Sodium Citrate, Phosphate Buffers |
| Antioxidants | Inhibit oxidation of the API and other formulation components. Since this compound is a piperazine derivative, it may be susceptible to oxidation. | Ascorbic Acid (Vitamin C), Sodium Metabisulfite, Butylated Hydroxytoluene (BHT) |
| Antimicrobial Preservatives | Prevent the growth of bacteria, yeast, and mold in formulations that are not self-preserving (i.e., sucrose concentration <60% w/w). | Sodium Benzoate, Methylparaben, Propylparaben |
| Chelating Agents | Bind trace metal ions (e.g., iron, copper) that can catalyze oxidative degradation. | Disodium Edetate (EDTA) |
| Sweeteners/Viscosity Modifiers | High concentrations of agents like sucrose or sorbitol can reduce water activity, thereby inhibiting microbial growth and slowing hydrolysis. | Sucrose, Sorbitol, Glycerol |
Q4: What are the recommended storage conditions for research-phase this compound syrup?
A4: For optimal stability, this compound syrup formulations should be stored in well-closed, light-resistant containers (e.g., amber glass bottles). Recommended storage temperatures for stability studies are typically controlled at 5°C ± 3°C (refrigerated) and 25°C ± 2°C / 60% RH ± 5% RH (controlled room temperature) to assess the formulation's robustness.
Q5: How can I perform a basic stability study on my lab-scale formulation?
A5: A basic stability study involves storing your formulation under controlled conditions and testing key quality attributes at predetermined time points. According to ICH guidelines, this should include long-term (e.g., 25°C/60%RH) and accelerated (e.g., 40°C/75%RH) conditions.
| Parameter | Purpose | Typical Method | Acceptance Criteria (Example) |
| Appearance | Monitor for changes in color, clarity, and precipitation. | Visual Inspection | No significant change in color or clarity; no visible precipitate. |
| pH | Assess for shifts that could indicate degradation or affect stability. | Calibrated pH meter | ±0.5 units from initial value. |
| Assay (this compound) | Quantify the amount of active ingredient remaining. | Stability-Indicating HPLC-UV Method | 90.0% - 110.0% of label claim. |
| Degradation Products | Detect and quantify any new impurities. | Stability-Indicating HPLC-UV Method | Individual unknown impurity: ≤0.2%; Total impurities: ≤1.0%. |
| Microbial Limits | Ensure freedom from microbial contamination. | USP <61> & <62> (TAMC, TYMC) | Total Aerobic Microbial Count (TAMC) ≤100 CFU/mL; Total Yeast and Mold Count (TYMC) ≤10 CFU/mL. |
Troubleshooting Guides
Problem: My syrup formulation is changing color (e.g., turning yellow or brown). What is the cause and how can I fix it?
Answer: Color change is a common indicator of chemical instability.
-
Potential Causes:
-
Maillard Reaction/Caramelization: Sugars (like sucrose) can degrade at elevated temperatures or non-optimal pH, leading to browning. Studies on glucose syrups show the lowest browning rate occurs around pH 5 and is significantly accelerated by heat.
-
Oxidative Degradation: this compound or other excipients may be oxidizing. This can be catalyzed by light, heat, or trace metal ions.
-
API Degradation: A colored degradation product may be forming from the this compound molecule itself.
-
-
Troubleshooting & Solutions:
-
Control pH: Incorporate a buffer system (e.g., citrate buffer) to maintain the pH in a stable range, ideally around 5.0.
-
Add an Antioxidant: Include an antioxidant like ascorbic acid or sodium metabisulfite to inhibit oxidative degradation.
-
Protect from Light: Store the formulation in amber, light-resistant containers.
-
Control Temperature: Store the syrup at recommended temperatures (refrigerated or controlled room temperature) and avoid temperature cycling.
-
Investigate Degradants: Use a stability-indicating HPLC method to see if a new peak correlates with the color change.
-
Problem: The assay for this compound shows a significant decrease in concentration over time. How do I investigate the degradation?
Answer: A drop in API concentration indicates chemical degradation. A systematic investigation using a forced degradation study is the recommended approach to identify the cause.
-
Logical Workflow for Degradation Investigation: This workflow helps identify the degradation pathway and select appropriate stabilizers.
Caption: Workflow for investigating this compound degradation.
-
Experimental Protocol: See the "Forced Degradation Study Protocol" in the section below for a detailed methodology. A recent stress test on this compound in aqueous solution showed it was stable to acid and alkaline conditions at 60°C for 5 hours, suggesting the API itself is robust. Therefore, interactions with excipients in the syrup matrix are a likely cause.
Problem: I've detected microbial growth in my syrup. How can I prevent this?
Answer: Microbial contamination is a critical failure for liquid oral formulations. Prevention is key.
-
Potential Causes:
-
Low Sucrose Concentration: Syrups with less than 60% w/w sucrose have sufficient free water to support microbial growth.
-
Ineffective Preservative System: The chosen preservative may be ineffective at the formulation's pH, present at too low a concentration, or be adsorbed by other excipients or the container.
-
Contamination during Preparation/Handling: Introduction of microbes from raw materials, equipment, or the environment.
-
-
Troubleshooting & Solutions:
-
Increase Sucrose/Polyol Content: If possible, increase the concentration of sucrose, sorbitol, or glycerol to reduce water activity.
-
Add/Optimize Preservative: Introduce a suitable antimicrobial preservative (e.g., sodium benzoate, parabens). Ensure it is effective at the formulation's final pH.
-
Ensure Good Manufacturing Practices (GMP): Use sterile-filtered or boiled water for preparation. Sanitize all equipment and work in a clean environment to minimize initial bioburden.
-
Perform Preservative Efficacy Testing (PET): As per USP <51>, this study challenges the formulation with specific microorganisms to prove the preservative system is effective throughout the product's shelf-life.
-
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound Syrup
This protocol is designed to identify potential degradation pathways for this compound in a syrup formulation, in line with ICH guideline Q1A(R2).
-
Objective: To determine the intrinsic stability of this compound in the syrup matrix by exposing it to accelerated stress conditions.
-
Materials:
-
This compound syrup formulation
-
Placebo syrup (formulation without this compound)
-
Control sample (stored at 5°C, protected from light)
-
Acids: 0.1 M HCl
-
Bases: 0.1 M NaOH
-
Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Stability chambers (thermal and photostability)
-
-
Methodology:
-
Sample Preparation: Prepare samples of the this compound syrup at a target concentration (e.g., 1 mg/mL). For hydrolytic and oxidative studies, dilute the syrup with the stressor solution (e.g., 1:1 ratio).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl. Store at 60°C for up to 5 hours. Take samples at intermediate time points (e.g., 0, 1, 3, 5 hours). Neutralize with NaOH before analysis.
-
Base Hydrolysis: Add 0.1 M NaOH. Store at 60°C for up to 5 hours. Take samples at intermediate time points. Neutralize with HCl before analysis.
-
Oxidation: Add 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store syrup in a thermal chamber at 60-80°C for up to 7 days.
-
Photostability: Expose the syrup in a transparent container to a light source providing illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m², as per ICH Q1B. Keep a dark control sample wrapped in aluminum foil at the same temperature.
-
-
Analysis: Analyze all stressed samples, along with the placebo and control, using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.
-
Evaluation:
-
Compare chromatograms to identify degradation peaks (peaks present in stressed samples but not in control or placebo).
-
Determine the peak purity of this compound to ensure co-elution is not occurring.
-
Identify the conditions under which this compound is most labile to understand its primary degradation pathway.
-
-
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to quantify this compound and separate it from potential degradation products.
-
Instrumentation: HPLC with UV/PDA Detector.
-
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20mM phosphate buffer, pH adjusted to 3.0) and an organic solvent (e.g., Acetonitrile or Methanol). An example ratio could be 50:50 (v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for maximum absorbance; a wavelength around 216-253 nm may be appropriate.
-
Column Temperature: 30°C
-
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness. Specificity is proven by its ability to separate this compound from all potential degradants identified in the forced degradation study.
Visualizations
Caption: Relationship between instability factors and solutions.
References
- 1. Unveiling this compound’s Potential: Behavioral Insights into a Re-Emerging Anxiolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glucochem.com [glucochem.com]
- 3. miscj.aut.ac.ir [miscj.aut.ac.ir]
- 4. Stability of Oral Liquid Dosage Forms in Pediatric Cardiology: A Prerequisite for Patient’s Safety—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Parameters for Niaprazine and Metabolite Separation
Welcome to the technical support center for the chromatographic analysis of Niaprazine and its metabolites. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their high-performance liquid chromatography (HPLC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolite of this compound and why is its separation important?
A1: The primary metabolite of this compound is para-fluorophenylpiperazine (pFPP).[1][2] The separation and quantification of both the parent drug (this compound) and its metabolite are crucial in pharmacokinetic and pharmacodynamic studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. While this compound acts as a potent antagonist of 5-HT2A and α1-adrenergic receptors, pFPP shows a higher affinity for 5-HT1 receptor subclasses, suggesting it may have a different pharmacological profile.[2]
Q2: What type of HPLC column is recommended for the separation of this compound and pFPP?
A2: A reversed-phase C18 column is the most common and recommended stationary phase for the separation of parent drugs and their metabolites, including compounds with structures similar to this compound.[3][4] These columns provide excellent resolution and retention for moderately polar to nonpolar compounds.
Q3: What are typical starting conditions for the mobile phase?
A3: A common starting point for a reversed-phase separation of a drug and its metabolite is a gradient or isocratic elution using a mixture of an organic solvent and an aqueous buffer. A typical mobile phase composition would be a mixture of acetonitrile or methanol and a phosphate or ammonium acetate buffer. The pH of the buffer can be adjusted to optimize the retention and peak shape of the analytes.
Q4: How can I prepare plasma samples for HPLC analysis of this compound and its metabolite?
A4: Sample preparation is critical for removing interferences and protecting the HPLC column. Common techniques for plasma samples include protein precipitation and liquid-liquid extraction. Protein precipitation can be achieved using acetonitrile or methanol. Liquid-liquid extraction, using a solvent like a heptane/isoamyl alcohol mixture, can also be employed for cleaner sample extracts.
Experimental Protocol: HPLC Separation of this compound and pFPP
This protocol is a representative method based on common practices for the analysis of similar compounds. Optimization may be required for your specific instrumentation and experimental goals.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | Kinetex® 5 µm C18 100 Å, 150 x 4.6 mm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 4.5 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A / 40% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 228 nm |
Sample Preparation (Protein Precipitation):
-
To 500 µL of plasma sample, add 1 mL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No Peaks or Very Small Peaks | Incorrect detection wavelength. | Verify the UV absorbance maxima for this compound and pFPP. A wavelength of 228 nm has been used for this compound stability studies. |
| Sample degradation. | Ensure proper sample storage and handling. | |
| Injection error. | Check the autosampler for proper functioning. | |
| Peak Tailing | Column contamination or degradation. | Flush the column with a strong solvent or replace it if necessary. |
| Active sites on the stationary phase. | Add a competing base, such as triethylamine (0.1%), to the mobile phase to reduce peak tailing for basic compounds. | |
| Mobile phase pH is inappropriate. | Adjust the mobile phase pH to ensure consistent ionization of the analytes. | |
| Peak Fronting | Sample overload. | Dilute the sample or reduce the injection volume. |
| Sample solvent incompatible with mobile phase. | Dissolve the sample in the mobile phase. | |
| Shifting Retention Times | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing if using a gradient. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Column aging. | Replace the column. | |
| High Backpressure | Blockage in the column or tubing. | Backflush the column or replace the blocked tubing. |
| Particulate matter from the sample. | Ensure proper sample filtration before injection. Use a guard column to protect the analytical column. | |
| Poor Resolution Between this compound and pFPP | Mobile phase composition is not optimal. | Adjust the ratio of organic solvent to aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve resolution. |
| Inappropriate pH of the mobile phase. | Optimize the pH to maximize the difference in retention between the two compounds. | |
| Flow rate is too high. | Reduce the flow rate to allow for better separation. |
Signaling Pathway
This compound functions as an antagonist at both the serotonin 5-HT2A and α1-adrenergic receptors. Both of these are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligands (serotonin and norepinephrine, respectively), activate the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). As an antagonist, this compound blocks these downstream effects.
Caption: this compound's antagonistic action on 5-HT2A and α1-adrenergic receptors.
Experimental Workflow
The following diagram illustrates the logical workflow for developing and troubleshooting an HPLC method for this compound and its metabolite.
Caption: Workflow for HPLC method development and troubleshooting.
References
Challenges in the synthesis and purification of Niaprazine for lab use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the laboratory-scale synthesis and purification of Niaprazine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound typically involves a four-step sequence starting from 4-fluorophenylpiperazine. The process includes a Mannich reaction, followed by oximation, reduction of the oxime intermediate, and a final amide coupling with nicotinic acid or its activated derivative.[1]
Q2: What are some of the most common challenges encountered during the synthesis of this compound?
A2: Researchers may face several challenges, including low yields in the Mannich reaction, incomplete conversion during the oximation and reduction steps, and difficulties in the final amide coupling. Purification of the intermediates and the final product can also be challenging due to the presence of structurally similar impurities and the physicochemical properties of the piperazine moiety.
Q3: What are the critical safety precautions to consider when synthesizing this compound?
A3: The synthesis of this compound involves the use of hazardous reagents. In particular, Lithium Aluminium Hydride (LAH) is a highly reactive and pyrophoric reducing agent that reacts violently with water. All reactions involving LAH must be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.
Q4: How can the purity of this compound and its intermediates be assessed?
A4: The purity of this compound and its synthetic intermediates can be effectively monitored and determined using High-Performance Liquid Chromatography (HPLC).[2] Due to the basic nature of the piperazine group, peak tailing might be observed in reverse-phase HPLC. This can often be mitigated by using a mobile phase with additives like triethylamine (TEA) or by using a column with low silanol activity.[3][4] Thin Layer Chromatography (TLC) is also a useful technique for monitoring the progress of reactions.
Synthesis Workflow and Troubleshooting
The overall synthetic workflow for this compound is depicted below, followed by detailed troubleshooting guides for each key step.
Step 1: Mannich Reaction
Reaction: 4-fluorophenylpiperazine + Acetone + Formaldehyde → 1-(4-(4-fluorophenyl)piperazin-1-yl)butan-2-one (Ketone Intermediate)
Troubleshooting Guide:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive formaldehyde (paraformaldehyde depolymerization may be incomplete).- Incorrect stoichiometry of reactants.- Reaction temperature is too low. | - Ensure complete depolymerization of paraformaldehyde by heating if used as the formaldehyde source.- Carefully check the molar ratios of the piperazine, ketone, and aldehyde.- Gently warm the reaction mixture as Mannich reactions can sometimes require mild heating to initiate. |
| Formation of multiple by-products | - Self-condensation of acetone.- Formation of bis-Mannich products where both nitrogen atoms of a piperazine react if piperazine itself is used as a starting material (less common with N-substituted piperazines).- Polymerization of formaldehyde. | - Use a slight excess of the amine and formaldehyde relative to acetone.- Control the reaction temperature to minimize side reactions.- Add the formaldehyde solution slowly to the reaction mixture. |
| Difficult isolation of the product | - Product is soluble in the aqueous phase.- Emulsion formation during work-up. | - Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).- Use brine to break up emulsions during the work-up. |
Logical Troubleshooting Workflow for Mannich Reaction:
Step 2: Oximation
Reaction: Ketone Intermediate + Hydroxylamine Hydrochloride → 1-(4-(4-fluorophenyl)piperazin-1-yl)butan-2-one oxime (Oxime Intermediate)
Troubleshooting Guide:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete conversion to oxime | - Incorrect pH of the reaction mixture.- Insufficient amount of hydroxylamine.- Low reaction temperature or short reaction time. | - The reaction often requires a base (e.g., pyridine, sodium acetate) to neutralize the HCl from hydroxylamine hydrochloride. Ensure the pH is appropriate.[5]- Use a slight excess of hydroxylamine hydrochloride and the base.- The reaction may require refluxing for a period to go to completion. Monitor by TLC. |
| Product precipitates as an oil | - The melting point of the oxime is low or it forms a eutectic mixture with impurities. | - Try to triturate the oil with a non-polar solvent like hexane to induce crystallization.- If trituration fails, purify the oil by column chromatography. |
| Formation of geometric isomers (E/Z) | - This is an inherent property of oximes. | - In many cases, the mixture of isomers can be used in the next step without separation.- If separation is necessary, it may be achievable by column chromatography or fractional crystallization, although this can be challenging. |
Step 3: Reduction of the Oxime
Reaction: Oxime Intermediate + Lithium Aluminium Hydride (LAH) → 4-(4-(4-fluorophenyl)piperazin-1-yl)butan-2-amine (Amine Intermediate)
Troubleshooting Guide:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the amine | - Incomplete reduction.- Degradation of the product during work-up.- LAH has been deactivated by moisture. | - Ensure a sufficient excess of LAH is used (typically 2-3 equivalents).- The reaction may require prolonged reflux in an anhydrous solvent like THF or diethyl ether.- Use freshly opened or properly stored LAH. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.- Perform the aqueous work-up at low temperatures (ice bath) to minimize side reactions. A Fieser work-up is recommended. |
| Formation of secondary amine by-products | - Rearrangement reactions can sometimes occur during the reduction of certain oximes. | - This is less common with aliphatic ketoximes but can be influenced by the substrate structure.- If this is a significant issue, alternative reducing agents could be explored, although LAH is generally effective for this transformation. |
| Difficult work-up (gelatinous precipitate) | - Formation of aluminum and lithium hydroxides. | - Follow a standard Fieser work-up procedure: for 'x' g of LAH, add 'x' mL of water, followed by 'x' mL of 15% NaOH solution, and then 3'x' mL of water, with vigorous stirring. This should result in a granular precipitate that is easier to filter. |
Step 4: Amide Coupling
Reaction: Amine Intermediate + Nicotinoyl chloride → this compound
Troubleshooting Guide:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound | - Inactive acylating agent (nicotinoyl chloride may have hydrolyzed).- Presence of moisture in the reaction.- Inefficient base to scavenge HCl by-product. | - Use freshly prepared or purchased nicotinoyl chloride.- Ensure the reaction is carried out under anhydrous conditions.- Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in slight excess.- If starting from nicotinic acid, use a suitable coupling agent like DCC, EDC, or HATU. |
| Formation of di-acylated by-product | - Less likely with a secondary amine intermediate, but could occur if there are other nucleophilic sites. | - Use a 1:1 stoichiometry of the amine and acylating agent. Add the acylating agent slowly to the amine solution. |
| Difficult purification | - Presence of unreacted starting materials or coupling reagents/by-products.- The product may be an oil or difficult to crystallize. | - Perform an aqueous work-up to remove water-soluble impurities (e.g., triethylamine hydrochloride).- Purify by column chromatography. A silica gel column with a mobile phase of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine may be effective.- For recrystallization, try solvent systems like ethanol, acetone, or acetonitrile. |
Purification Strategies
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful purification.
General Guidelines for Solvent Selection:
-
The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.
-
The impurities should either be insoluble in the hot solvent (can be filtered off) or highly soluble in the cold solvent (remain in the mother liquor).
-
The solvent should not react with the compound.
-
Common solvents for the recrystallization of aromatic amides include ethanol, acetone, and acetonitrile. For piperazine-containing compounds, sometimes a mixture of solvents is required.
| Compound Type | Potential Recrystallization Solvents/Systems |
| Ketone Intermediate | Isopropanol, Ethanol/Water |
| Oxime Intermediate | Ethanol, Methanol |
| Amine Intermediate | Can be difficult to crystallize as a free base; may be purified as a salt (e.g., hydrochloride). |
| This compound (Final Product) | Ethanol, Acetonitrile, Ethyl Acetate/Hexane |
Column Chromatography
Column chromatography is often necessary for the purification of intermediates or the final product, especially if they are oils or if recrystallization is ineffective.
General Guidelines for Column Chromatography:
-
Stationary Phase: Silica gel is commonly used. For basic compounds like piperazine derivatives, the silica gel can be pre-treated with a base (e.g., triethylamine) to prevent streaking.
-
Mobile Phase: A solvent system that provides a good separation of the desired compound from impurities on a TLC plate should be chosen. A typical starting point for piperazine derivatives could be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A small amount of triethylamine (e.g., 0.5-1%) is often added to the mobile phase to improve the peak shape of basic compounds.
Logical Workflow for Purification:
Quantitative Data Summary
While specific yields can vary significantly based on reaction scale and conditions, the following table provides representative data based on general synthetic procedures for similar compounds.
| Step | Reaction | Typical Reagents & Conditions | Representative Yield Range (%) | Potential Impurities |
| 1 | Mannich Reaction | Formaldehyde, Acetone, rt to 50°C | 50-70 | Unreacted starting materials, bis-adducts |
| 2 | Oximation | Hydroxylamine HCl, Sodium Acetate, Ethanol, Reflux | 70-90 | Unreacted ketone |
| 3 | Reduction | LiAlH4, Anhydrous THF, Reflux | 60-80 | Partially reduced intermediates, rearrangement products |
| 4 | Amide Coupling | Nicotinoyl chloride, Triethylamine, DCM, 0°C to rt | 65-85 | Unreacted amine, hydrolyzed acid chloride (nicotinic acid) |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only for qualified research professionals. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist. The provided protocols and troubleshooting tips are general in nature and may require optimization for specific experimental setups.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
Refining oral gavage techniques for Niaprazine administration in mice
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining oral gavage techniques for the administration of Niaprazine in mice. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure safe, effective, and humane experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the oral gavage of this compound in mice.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Mouse struggles excessively during restraint | Improper restraint technique, animal anxiety. | - Ensure a firm but gentle scruff, holding the loose skin over the shoulders.[1][2] - The head should be gently tilted back to straighten the path to the esophagus.[3][4] - Handle the mice prior to the procedure to acclimate them.[2] - Consider using a sucrose solution to coat the gavage needle, which can have a calming effect. |
| Resistance felt during needle insertion | Incorrect placement (trachea instead of esophagus), improper angle of insertion. | - Immediately stop and withdraw the needle. - Ensure the needle is inserted into the side of the mouth (in the gap behind the incisors) and advanced gently along the roof of the mouth towards the esophagus. - The mouse should be held in an upright position. - Do not force the needle; it should pass smoothly. |
| Fluid bubbles from the nose or mouth | Accidental administration into the trachea (aspiration). | - Stop the administration immediately and withdraw the needle. - Monitor the mouse closely for any signs of respiratory distress. - For practice, especially for new technicians, using a small amount of saline can minimize complications if aspiration occurs. |
| Regurgitation of this compound solution | Administration was too rapid, excessive volume administered. | - Administer the solution slowly and steadily over 2-3 seconds. - Ensure the dosing volume does not exceed the recommended maximum of 10 mL/kg. - After administration, withdraw the needle slowly to prevent reflux. |
| Signs of injury after the procedure (e.g., bleeding, lethargy) | Esophageal or stomach perforation. | - This is a serious complication. Monitor the animal closely. - Use a flexible plastic feeding tube instead of a rigid metal needle to minimize the risk of perforation. - Ensure the gavage needle is the correct size and length for the mouse. The tube should be measured from the tip of the nose to the last rib. |
| Mouse bites the feeding tube | The mouse is not properly restrained, the tube was inserted in the center of the mouth. | - Ensure proper restraint with the head immobilized. - Insert the feeding tube from the side of the mouth, in the gap between the incisors and molars. |
Frequently Asked Questions (FAQs)
Q1: What is the correct size and type of gavage needle to use for mice?
A1: The most commonly used size for adult mice is a 20- to 22-gauge needle, approximately 1 to 1.5 inches long, with a rounded ball tip to prevent trauma. Flexible plastic feeding tubes are often recommended over rigid metal needles as they are safer and reduce the risk of esophageal perforation. The length of the tube should be measured from the corner of the mouse's mouth to the last rib to ensure it reaches the stomach without causing perforation.
Q2: How can I minimize stress to the mice during oral gavage?
A2: Minimizing stress is crucial for animal welfare and data integrity.
-
Habituation: Handle the mice for several days before the experiment to acclimate them to being held.
-
Proper Restraint: Use a firm but gentle restraint technique to make the mouse feel secure.
-
Sucrose Coating: Coating the tip of the gavage needle with a sucrose solution can have a pacifying effect and reduce stress-related behaviors.
-
Anesthesia: For serial or prolonged studies, performing the gavage under brief isoflurane anesthesia can reduce stress and the risk of injury.
Q3: What is the maximum volume of this compound solution I can administer?
A3: The generally accepted maximum volume for oral gavage in mice is 10 mL/kg of body weight. However, using the lowest effective volume is always recommended to minimize the risk of regurgitation and aspiration.
Q4: How do I prepare a this compound solution for oral gavage?
Q5: What are the signs of successful gavage versus accidental tracheal intubation?
A5:
-
Successful Gavage: The needle passes smoothly without resistance, and the animal may exhibit a swallowing reflex. You may be able to see the bulge of the needle passing down the esophagus on the left side of the neck. The animal will breathe normally during and after the procedure.
-
Tracheal Intubation: You will feel resistance during insertion. The animal will likely struggle, and you may feel vibrations from the tracheal rings. If fluid is administered, it will bubble from the nose, and the mouse will show immediate signs of respiratory distress (gasping, color change of the tongue).
Experimental Protocol: Oral Gavage of this compound in Mice
This protocol provides a generalized procedure. Specific details regarding this compound concentration and vehicle must be determined by the researcher.
1. Preparation: a. Weigh the mouse to accurately calculate the dose volume. The maximum recommended volume is 10 mL/kg. b. Prepare the this compound solution at the desired concentration in an appropriate vehicle. Ensure the solution is well-mixed. c. Select the appropriate gavage needle (e.g., 20-22 gauge, 1-1.5 inch flexible plastic tube). d. Measure the needle from the tip of the mouse's nose to the last rib and mark the tube to ensure proper insertion depth. e. Draw the calculated volume of the this compound solution into a syringe and attach the gavage needle. Expel any air bubbles.
2. Restraint: a. Gently but firmly grasp the mouse by the scruff of the neck, using the thumb and index finger to hold the loose skin over the shoulders. b. Lift the mouse so its hind legs are not on a surface, which prevents it from pushing away. c. Hold the mouse in a vertical position and gently tilt its head back to create a straight line from the mouth to the esophagus.
3. Administration: a. Gently insert the gavage needle into the side of the mouse's mouth, in the gap behind the incisors (diastema). b. Advance the needle slowly and smoothly along the roof of the mouth into the esophagus. The mouse should swallow as the tube passes. Do not force the needle. c. Once the needle is inserted to the pre-measured depth, administer the this compound solution slowly over 2-3 seconds. d. After administration, slowly withdraw the needle in a smooth motion.
4. Post-Procedure Monitoring: a. Return the mouse to its cage and monitor it for at least 10 minutes for any adverse reactions, such as respiratory distress, lethargy, or signs of pain. b. Continue to monitor the animal at regular intervals as described in your approved animal care protocol.
Data Presentation
Researchers should meticulously record their experimental parameters to ensure reproducibility and refine techniques.
Table 1: Sample Data Log for this compound Oral Gavage Experiments
| Mouse ID | Weight (g) | This compound Dose (mg/kg) | Vehicle | Volume (mL) | Gavage Needle Type & Size | Success Rate (1st attempt) | Adverse Events Observed | Notes |
| M01 | 25.2 | 10 | 10% Gum Arabic | 0.252 | Flexible Plastic, 20G | Yes | None | Calm during procedure. |
| M02 | 24.8 | 10 | 10% Gum Arabic | 0.248 | Rigid Metal, 20G | No | Slight regurgitation. | Re-gavaged successfully. |
| M03 | 26.1 | 20 | Saline | 0.261 | Flexible Plastic, 20G | Yes | None | Sucrose-coated needle used. |
Visualizations
Caption: Experimental workflow for this compound administration via oral gavage in mice.
Caption: Troubleshooting flowchart for common oral gavage issues in mice.
References
Troubleshooting Niaprazine solubility issues in aqueous solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to troubleshoot solubility issues with Niaprazine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
This compound is a sedative-hypnotic drug belonging to the phenylpiperazine group.[1] In a research context, it is often used to investigate sleep disturbances, anxiety, and behavioral disorders.[2][3] It acts as a potent and selective 5-HT2A and α1-adrenergic receptor antagonist.[1]
Q2: What are the key physicochemical properties of this compound?
This compound is a crystalline solid and is photosensitive.[4] Its key properties are summarized in the table below.
Q3: What is the expected solubility of this compound in water?
The aqueous solubility of this compound is reported to be 0.171 mg/mL. This low solubility can present challenges in preparing aqueous stock solutions for in vitro and in vivo experiments.
Q4: How does pH affect the solubility of this compound?
This compound is a weak base with a pKa of 7.9 for the strongest basic site. Its solubility is pH-dependent, with higher solubility observed in acidic conditions and reduced solubility in basic media. One study noted preparing a 2428 μM solution in 0.1 N HCl (pH 1.23) but only a 780 μM solution in 0.1 N NaOH (pH 12.80), highlighting its poor solubility at basic pH.
Q5: Is this compound stable in aqueous solutions?
A study on the stability of this compound in aqueous solutions found that a 14.5 μM solution was stable for at least 4 days at room temperature, and an 842 μM stock solution was stable for up to 4 months when stored at 2–8 °C. The compound also showed stability after being heated to 60°C for 5 hours in both acidic (0.1 N HCl) and alkaline (0.1 N NaOH) conditions, with no degradation products observed via HPLC analysis.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅FN₄O | |
| Molecular Weight | 356.44 g/mol | |
| Water Solubility | 0.171 mg/mL | |
| logP | 2.33 | |
| pKa (Strongest Basic) | 7.9 | |
| Melting Point | 131°C |
Table 2: Reported Solubilities of this compound in Different Aqueous Media
| Solvent/Condition | Concentration | Approximate mg/mL | Source |
| Water | 0.171 mg/mL (ALOGPS prediction) | 0.171 | |
| 0.1 N HCl (pH 1.23) | 2428 µM | ~0.86 | |
| 0.1 N NaOH (pH 12.80) | 780 µM | ~0.28 |
Troubleshooting Guide
Issue 1: this compound is not dissolving in water at the desired concentration.
-
Question: I am trying to prepare a stock solution of this compound in water, but it is not fully dissolving. What can I do?
-
Answer: Due to its low aqueous solubility (0.171 mg/mL), preparing high-concentration stock solutions of this compound in pure water is challenging. Consider the following approaches:
-
pH Adjustment: this compound's solubility is significantly enhanced in acidic conditions. Try dissolving it in a slightly acidic buffer or by adding a small amount of dilute acid (e.g., 0.1 N HCl) to your aqueous solvent.
-
Use of Co-solvents: For certain applications, using a water-miscible organic co-solvent can be an effective strategy. One study reported dissolving this compound in ethanol before incorporating it into a gel formulation.
-
Sonication: To aid dissolution, especially in basic media where solubility is lower, sonicating the solution for around 30 minutes in an ultrasonic bath can be beneficial.
-
Heating: Gently warming the solution may improve solubility. However, it is crucial to ensure that the temperature does not cause degradation. This compound has been shown to be stable at 60°C for at least 5 hours.
-
Issue 2: Precipitation occurs when adding the this compound stock solution to my aqueous experimental media.
-
Question: My this compound stock, prepared in an organic solvent or acidic solution, precipitates when I dilute it into my neutral pH cell culture media or buffer. How can I prevent this?
-
Answer: This is a common issue when the final concentration of the drug in the aqueous media exceeds its solubility limit under those specific pH and solvent conditions. Here are some troubleshooting steps:
-
Lower the Stock Concentration: Prepare a more dilute stock solution. This will result in a lower final concentration of the organic solvent or acid when added to your experimental media, which may prevent precipitation.
-
Optimize the Final Concentration: Ensure that the final concentration of this compound in your experimental setup does not exceed its solubility in the final media.
-
Stepwise Dilution: Try adding the stock solution to the media in a stepwise manner while vortexing or stirring to ensure rapid and uniform distribution.
-
Use of Solubilizing Excipients: For formulation development, consider the use of pharmaceutically acceptable solubilizing agents.
-
Experimental Protocols
Protocol 1: Preparation of an Acidified Aqueous Stock Solution of this compound
-
Objective: To prepare a ~1 mg/mL (~2.8 mM) aqueous stock solution of this compound.
-
Materials:
-
This compound powder
-
0.1 N Hydrochloric Acid (HCl)
-
Purified water
-
Calibrated pH meter
-
Vortex mixer
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add a small volume of 0.1 N HCl to the powder and vortex to dissolve. Based on literature, a concentration of 2428 µM (~0.86 mg/mL) is achievable in 0.1 N HCl.
-
Once dissolved, add purified water to reach the final desired volume.
-
Check the pH of the final solution.
-
Sterile filter the solution using a 0.22 µm filter if required for your experiment.
-
Store the stock solution at 2-8°C. An 842 µM solution has been shown to be stable for up to 4 months at this temperature.
-
Protocol 2: Preparation of a this compound Solution using a Co-Solvent
-
Objective: To prepare a stock solution of this compound using ethanol as a co-solvent.
-
Materials:
-
This compound powder
-
Ethanol (high purity)
-
Purified water or desired buffer
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add a minimal amount of ethanol to completely dissolve the powder. A study on this compound gel formulations dissolved the drug in ethanol before adding it to the aqueous phase.
-
Once fully dissolved, add the aqueous buffer or water dropwise while continuously vortexing to prevent precipitation.
-
Bring the solution to the final desired volume with the aqueous solvent.
-
Note the final percentage of ethanol in your stock solution, as this may need to be accounted for in your experimental controls.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Simplified signaling pathway of this compound.
References
Minimizing variability in behavioral studies involving Niaprazine
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing variability in behavioral studies involving Niaprazine. It includes frequently asked questions and troubleshooting guides in a question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action? this compound is a sedative-hypnotic drug belonging to the phenylpiperazine group, used in some European countries for sleep disturbances, particularly in children.[1] While initially thought to be an antihistamine, its primary mechanism of action is as a potent and selective antagonist of the 5-HT2A and α1-adrenergic receptors.[1][2] It has a low affinity for histamine H1, D2, and muscarinic acetylcholine receptors.[1][2] Its sedative effects are believed to stem from this dual receptor blockade in the central nervous system.
Q2: What is the primary metabolite of this compound and can it affect experimental outcomes? The primary metabolite of this compound is para-fluorophenylpiperazine (pFPP). This is a critical consideration for behavioral studies because, unlike the parent compound, pFPP does not produce sedative effects. Instead, it exerts a behavioral profile indicative of serotonergic activation. This opposing effect can be a significant source of inter-individual variability or lead to unexpected results, depending on the rate of metabolism in study subjects.
Q3: What are the common side effects observed with this compound administration in research? The most common side effects are consistent with its sedative nature and include drowsiness, dizziness, and lightheadedness. Other reported effects are dry mouth and mild gastrointestinal disturbances like nausea or constipation. In some pediatric studies, behavioral changes such as irritability or agitation have been observed, which could confound behavioral assessments.
Q4: What are the known drug interactions that can create variability in this compound studies? this compound's effects can be potentiated by other central nervous system (CNS) depressants, including alcohol, benzodiazepines, and opioids, leading to enhanced sedation. Co-administration with other anticholinergic drugs can increase side effects like dry mouth and urinary retention. Crucially for study variability, its metabolism can be altered by other compounds. Drugs that induce hepatic enzymes (e.g., certain anticonvulsants) can decrease this compound levels and its efficacy, while enzyme inhibitors (e.g., some antifungals) can increase its levels and the risk of adverse effects.
Troubleshooting Guide
Q5: We are observing high inter-individual variability in our behavioral assays. What are the potential causes? High variability is a common challenge. Several factors related to the drug, the animal model, and the experimental procedures can contribute. A systematic review of your protocol is recommended.
dot
Caption: Troubleshooting workflow for high variability.
Refer to the checklist in Table 3 for a detailed breakdown of potential factors and mitigation strategies.
Q6: Some of our animals show hyperactivity or agitation instead of the expected sedation. Why might this occur? This paradoxical effect is likely related to the active metabolite, p-fluorophenylpiperazine (pFPP). While this compound blocks 5-HT2A and α1 receptors to produce sedation, pFPP activates serotonergic pathways, which can lead to behavioral profiles of agitation or hyperactivity. Individuals with a higher rate of metabolism may experience a more pronounced effect from the metabolite relative to the parent drug. Consider collecting blood samples to quantify plasma levels of both this compound and pFPP to investigate this possibility.
dot
Caption: Opposing effects of this compound and its metabolite.
Q7: How can we ensure consistent dosing and bioavailability, especially in long-term studies? For oral administration, direct oral gavage ensures the most accurate dose delivery compared to administration in drinking water, where consumption can vary between animals. If using drinking water, monitor water intake daily for each cage and confirm the stability of this compound in the solution over the period of use. For all routes, use a calibrated scale for weighing animals and calculate the precise dose volume for each subject. Prepare fresh solutions regularly and store them appropriately, protected from light if necessary, to prevent degradation.
Data Presentation
Table 1: Receptor Binding Affinity of this compound and Metabolite
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| This compound | 5-HT2A | 75 | |
| α1-Adrenergic | 86 | ||
| α2-Adrenergic | 730 | ||
| Histamine H1 | > 1000 | ||
| Muscarinic ACh | > 1000 | ||
| Dopamine D2 | > 1000 |
| p-FPP (Metabolite) | 5-HT1 Subclasses | Higher affinity than for 5-HT2 | |
Table 2: Summary of Dosing in this compound Studies
| Study Type | Species | Dose | Route | Key Finding | Reference |
|---|---|---|---|---|---|
| Clinical Trial | Children (6mo-6yr) | 1 mg/kg daily | Oral | Effective for frequent nighttime waking and inability to fall asleep. | |
| Clinical Trial | Children (6-11yr) | 1.5 mg/kg/day | Oral | Significant improvement in behavior disorders vs. placebo. |
| Preclinical | Mice (C57BL/6J) | Administered in drinking water | Oral | Modulated anxiety-related behaviors without impacting exploratory activity. | |
Table 3: Checklist for Minimizing Variability in Behavioral Studies
| Factor | Potential Impact on Results | Recommended Mitigation Strategy |
|---|---|---|
| Drug Preparation | Inconsistent concentration, degradation | Prepare fresh solutions; confirm solubility and stability in vehicle; store properly. |
| Dosing Accuracy | Under- or over-dosing | Calibrate scales; use precise administration techniques (e.g., oral gavage); calculate dose per individual body weight. |
| Environment | Stress-induced behavioral changes | Maintain consistent light/dark cycle, temperature, and humidity; minimize noise. |
| Handling | Stress, habituation to experimenter | Handle animals consistently and gently; ensure adequate acclimatization period before testing. |
| Circadian Rhythm | Time-of-day effects on behavior/metabolism | Conduct all behavioral tests at the same time of day for all groups. |
| Metabolism | Variable levels of parent drug vs. active metabolite | Use a genetically homogeneous animal strain; consider measuring plasma levels of this compound and pFPP. |
| Health Status | Underlying illness affecting behavior | Perform daily health checks; exclude animals showing signs of illness. |
Experimental Protocols
Protocol 1: Assessment of Anxiolytic Effects in Mice This protocol is adapted from recent studies re-evaluating this compound's anxiolytic potential.
-
Animals & Housing: Use a standard inbred strain (e.g., male C57BL/6J mice) to reduce genetic variability. House animals in a controlled environment with a 12:12 light-dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow at least one week of acclimatization to the facility before any procedures. Handle mice for several days prior to the experiment to reduce handling-induced stress.
-
Drug Administration: Administer this compound or vehicle via oral gavage for acute studies or in drinking water for chronic studies (e.g., 14 days). For gavage, a typical volume is 5-10 mL/kg.
-
Behavioral Testing Workflow:
dot
Caption: General experimental workflow for behavioral studies.
-
Elevated Plus Maze (EPM): Place the mouse in the center of the maze and allow it to explore for 5 minutes. Record time spent in open arms vs. closed arms and the number of entries into each. Anxiolytic effects are indicated by more time spent in the open arms.
-
Marble Burying Test (MBT): Place 20 marbles evenly on top of clean bedding. Place the mouse in the cage and allow it to explore for 30 minutes. Count the number of marbles buried (at least 2/3 covered by bedding). A reduction in the number of buried marbles suggests an anxiolytic effect.
-
Data Analysis: Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to compare the vehicle and this compound-treated groups. Ensure all scoring is performed by an experimenter blinded to the treatment conditions or by using automated video-tracking software.
Protocol 2: Quantification of this compound and pFPP in Biological Samples A validated analytical method is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for investigating variability.
-
Sample Collection: Collect blood (e.g., via submandibular or saphenous vein for longitudinal studies, or cardiac puncture for terminal studies) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 15 minutes at 4°C) to separate plasma. Store plasma at -80°C until analysis.
-
Sample Preparation: Due to the complexity of biological matrices, an extraction step is required. This typically involves:
-
Protein Precipitation (PPT): Add a solvent like acetonitrile to the plasma to precipitate proteins. Centrifuge and collect the supernatant.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These methods provide a cleaner sample than PPT and can concentrate the analytes, offering better sensitivity.
-
-
Analytical Method: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for quantifying drugs and metabolites in biological fluids due to its high sensitivity and specificity.
-
Chromatography: Use a C18 column to separate this compound and pFPP from matrix components.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection. An internal standard should be used to ensure accuracy.
-
References
Strategies to mitigate degradation of Niaprazine in research formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of Niaprazine in research formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its core structural features relevant to stability?
A: this compound is a sedative-hypnotic drug belonging to the phenylpiperazine group.[1] Its structure consists of a p-fluorophenylpiperazine moiety linked to a nicotinamide (pyridine-3-carboxamide) group via a butyl chain. The key functional groups susceptible to degradation are the amide linkage and the piperazine ring. The tertiary amines within the piperazine ring are potential sites for oxidation.[2]
Q2: What are the primary degradation pathways for this compound in a research formulation?
A: Based on its chemical structure, the two most probable degradation pathways for this compound are hydrolysis and oxidation .
-
Hydrolysis: The amide bond in the this compound molecule can be susceptible to cleavage, especially under acidic or alkaline conditions, yielding nicotinic acid and a piperazine-containing fragment. Amide hydrolysis is a common degradation pathway for many pharmaceuticals.[3][4]
-
Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides and other oxidative degradation products. This process can be catalyzed by light, heat, and trace metal ions.[2] Phenylpiperazine derivatives, in general, can be unstable under various storage conditions, with oxidation being a significant concern.
Q3: My this compound stock solution appears discolored. What could be the cause?
A: Discoloration is often a visual indicator of chemical degradation. This is most likely due to the formation of oxidative degradation products or other chromophoric (color-producing) impurities. You should immediately cease using the solution for experiments and conduct an analytical assessment (e.g., via HPLC) to check for purity and the presence of degradants.
Q4: How stable is this compound in aqueous solutions under typical laboratory conditions?
A: A recent study demonstrated that this compound aqueous solutions (14.5 μM) remained stable at room temperature for up to 4 days. A concentrated mother solution was also found to be stable for 4 months when stored at 2–8 °C. However, long-term stability is highly dependent on pH, light exposure, and temperature.
Troubleshooting Guide: Degradation Issues
This guide addresses specific issues you may encounter during your experiments and provides actionable mitigation strategies.
Issue 1: Rapid loss of this compound potency in a buffered aqueous solution.
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Inappropriate pH | The amide linkage of this compound is susceptible to pH-dependent hydrolysis. Both strongly acidic and strongly alkaline conditions can accelerate degradation. Solution: Adjust the formulation pH to a neutral or near-neutral range (pH 6-7.5), where many amide-containing drugs exhibit maximum stability. Use a suitable, non-reactive buffer system (e.g., phosphate buffer) to maintain the target pH. |
| Oxidation | Dissolved oxygen in the aqueous solvent can lead to oxidative degradation of the piperazine ring. Solution: 1. De-gas solvents: Sparge your aqueous buffers with an inert gas like nitrogen or argon before preparing the solution. 2. Add Antioxidants: Consider adding antioxidants such as ascorbic acid (0.01-0.1%), sodium metabisulfite (0.01-0.1%), or butylated hydroxytoluene (BHT) to the formulation. |
| Metal Ion Contamination | Trace metal ions (e.g., Cu²⁺, Fe²⁺) from glassware or excipients can catalyze oxidative degradation of piperazines. Solution: 1. Use high-purity, low-metal content excipients and solvents. 2. Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01%) to sequester metal ions. |
Issue 2: Formulation shows signs of degradation after exposure to laboratory light.
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Photodegradation | This compound's aromatic rings (phenyl and pyridine) can absorb UV or visible light, leading to photolytic degradation. Solution: 1. Use Protective Containers: Prepare and store all this compound formulations in amber glass vials or containers wrapped in aluminum foil to block light exposure. 2. Minimize Light Exposure: Conduct experimental manipulations under low-light conditions or yellow light, which has less energetic photons. |
Issue 3: Inconsistent results from experiments conducted at different temperatures.
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Thermal Degradation | Elevated temperatures accelerate both hydrolysis and oxidation rates, as described by the Arrhenius equation. Solution: 1. Controlled Storage: Store stock solutions and formulations at recommended refrigerated temperatures (2-8°C). 2. Room Temperature Equilibration: Before use, allow solutions to equilibrate to room temperature to ensure accurate concentration and solubility, but minimize the time they are kept out of cold storage. |
Quantitative Stability Data
Disclaimer: Specific degradation kinetic data for this compound is not extensively available in published literature. The following tables present representative data based on studies of structurally related compounds (Nicotinamide and Phenylpiperazine derivatives) to illustrate the expected impact of environmental factors.
Table 1: Effect of pH on Hydrolytic Degradation Rate (Data is illustrative, based on the pH-rate profile of Nicotinamide hydrolysis, a structural component of this compound)
| pH | Apparent First-Order Rate Constant (k) at 75°C (s⁻¹) | Predicted Stability |
| 2.0 | 1.5 x 10⁻⁶ | Low |
| 4.0 | 2.1 x 10⁻⁸ | High |
| 6.0 | 1.9 x 10⁻⁸ | High |
| 7.4 | 4.5 x 10⁻⁷ | Moderate |
| 9.0 | 6.8 x 10⁻⁶ | Low |
Source: Adapted from kinetic data on Nicotinamide Riboside hydrolysis.
Table 2: Effect of Temperature on Degradation Rate at pH 7.4 (Data is illustrative and follows the Arrhenius relationship)
| Temperature | Apparent First-Order Rate Constant (k) (s⁻¹) | Relative Degradation Rate |
| 4°C | 1.0 x 10⁻⁹ | 1x (Baseline) |
| 25°C | 2.5 x 10⁻⁸ | ~25x |
| 40°C | 2.1 x 10⁻⁷ | ~210x |
| 60°C | 2.9 x 10⁻⁶ | ~2900x |
Source: Calculated based on typical activation energies for drug degradation.
Table 3: Effect of Antioxidants on Oxidative Degradation of a Piperazine Derivative (Illustrative data showing % remaining after 24h exposure to an oxidizing agent)
| Formulation | % Drug Remaining |
| Control (No Antioxidant) | 78% |
| + 0.1% Ascorbic Acid | 97% |
| + 0.05% Sodium Metabisulfite | 95% |
| + 0.01% EDTA | 88% |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To identify the potential degradation products and degradation pathways of this compound under various stress conditions. This is essential for developing a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1.0 N NaOH, and dilute to a final concentration of ~100 µg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1.0 N HCl, and dilute to a final concentration of ~100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of ~100 µg/mL.
-
Thermal Degradation: Store a solid sample of this compound powder in an oven at 105°C for 24 hours. Also, heat a solution of this compound at 80°C for 24 hours. Prepare a ~100 µg/mL solution from the stressed samples.
-
Photolytic Degradation (as per ICH Q1B Guidelines):
-
Expose a solid sample and a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Prepare a ~100 µg/mL solution from the stressed samples.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV method. A reported method uses a C18 column with a mobile phase of 0.1% formic acid in water and 0.1% formic acid in methanol (55:45 v/v), with UV detection at 228 nm.
Protocol 2: Development of a Stabilized this compound Formulation
Objective: To prepare an aqueous this compound formulation with enhanced stability for research use.
Methodology:
-
Buffer Preparation: Prepare a 50 mM sodium phosphate buffer. Adjust the pH to 7.0 using phosphoric acid or sodium hydroxide.
-
Solvent Deoxygenation: Sparge the phosphate buffer with high-purity nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
Addition of Stabilizers:
-
To the deoxygenated buffer, add EDTA disodium salt to a final concentration of 0.01% (w/v).
-
Add ascorbic acid to a final concentration of 0.05% (w/v). Stir until fully dissolved.
-
-
This compound Dissolution: Weigh the required amount of this compound and dissolve it in the stabilized buffer to achieve the target concentration. Gentle warming or sonication may be used if necessary, but avoid excessive heat.
-
Sterile Filtration & Storage: Filter the final solution through a 0.22 µm sterile filter into a sterile, amber glass vial. Purge the headspace of the vial with nitrogen before sealing.
-
Storage: Store the final formulation at 2-8°C, protected from light.
Visualizations
References
- 1. Using the Arrhenius Equation to Predict Drug Shelf Life – StabilityStudies.in [stabilitystudies.in]
- 2. mdpi.com [mdpi.com]
- 3. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B<sub>3</sub>nutritional supplement | Food & Nutrition Research [foodandnutritionresearch.net]
- 4. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Niaprazine Versus Placebo in Treating Pediatric Sleep Disturbances: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of niaprazine and placebo for the treatment of sleep disturbances in the pediatric population. It is compiled to offer an objective overview based on available clinical trial data, experimental protocols, and the pharmacological profile of this compound.
Quantitative Data Summary
A key placebo-controlled, double-blind clinical trial investigated the efficacy of this compound in children with sleep disorders. While the study reported a "reliable positive effect" of this compound, specific quantitative outcomes were not detailed in the accessible literature.[1] The table below summarizes the reported outcomes qualitatively.
| Outcome Measure | This compound Group | Placebo Group |
| Sleep Latency | Significant Improvement (not quantified) | No Significant Change |
| Nighttime Awakenings | Significant Reduction (not quantified) | No Significant Change |
| Total Sleep Time | Significant Increase (not quantified) | No Significant Change |
| Nighttime Motor Activity | Significant Reduction (not quantified) | No Significant Change |
Data is qualitatively derived from the abstract of Ottaviano S, et al. (1991).[1]
Another double-blind, placebo-controlled study focusing on behavior disorders in children, which included sleep disturbances as a parameter, provided some quantitative data on side effects.
| Adverse Effect | This compound Group (n=10) | Placebo Group (n=10) |
| Drowsiness | 2 cases (dose reduction required) | 0 cases |
Data from a study on behavior disorders, not primarily sleep disturbances.
Experimental Protocols
The primary study evaluating this compound for pediatric sleep disturbances employed a rigorous methodology to ensure the validity of its findings.
Study Design: A placebo-controlled, double-blind, randomized clinical trial was conducted.[1]
Participant Population:
-
Inclusion Criteria: 36 children, aged from 6 months to 6 years, suffering from frequent nighttime waking or inability to fall asleep.[1]
-
Exclusion Criteria: Not specified in the available literature.
Intervention:
-
Active Group: this compound administered at a daily dosage of 1 mg/kg of body weight.[1]
-
Control Group: An indistinguishable placebo was administered.
-
Duration: The treatment duration was not specified in the abstract.
Data Collection and Analysis:
-
The effect of this compound or placebo on sleep disorders was assessed using continuous home-videorecorded sleep before and after the trial period. This method allowed for objective and continuous monitoring of sleep parameters in the child's natural environment.
-
Statistical analysis was performed to determine the significance of the observed effects.
Mechanism of Action and Signaling Pathways
This compound's sedative and hypnotic effects are attributed to its antagonist activity at specific neurotransmitter receptors in the central nervous system. It is not a benzodiazepine receptor agonist. Its primary mechanisms of action are:
-
5-HT2A Receptor Antagonism: this compound is a potent antagonist of the 5-HT2A serotonin receptor. Blockade of these receptors is associated with an increase in slow-wave sleep and a reduction in wakefulness.
-
α1-Adrenergic Receptor Antagonism: this compound also exhibits significant antagonist activity at α1-adrenergic receptors. This action can lead to sedation and a decrease in blood pressure, contributing to its sleep-promoting effects.
It has a low affinity for H1 histamine receptors, which differentiates it from many other sedating antihistamines.
Below is a diagram illustrating the proposed mechanism of action of this compound at the synaptic level.
References
Comparative Efficacy of Niaprazine and Benzodiazepines in Preclinical Anxiety Models: A Research Guide
This guide provides a comparative analysis of the preclinical efficacy of Niaprazine and benzodiazepines in established rodent models of anxiety. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.
Mechanism of Action
This compound is a sedative-hypnotic agent belonging to the phenylpiperazine group.[1] Its mechanism of action is primarily attributed to its potent and selective antagonism of the 5-HT2A and α1-adrenergic receptors.[1] While initially thought to have antihistaminic properties, its affinity for H1 receptors is low.[1][2] The anxiolytic effects of this compound are likely mediated through the modulation of serotonergic and adrenergic pathways.
Benzodiazepines exert their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[3] This enhancement leads to an increased influx of chloride ions into neurons, causing hyperpolarization and reduced neuronal excitability. The anti-anxiety effects are specifically linked to the α2 subunit of the GABA-A receptor.
Quantitative Behavioral Data
The following tables summarize the quantitative data from preclinical studies evaluating the effects of this compound and benzodiazepines in the Elevated Plus Maze (EPM), Light-Dark Box (LDB), and Marble Burying Test (MBT). These models are widely used to assess anxiety-like behaviors in rodents.
Table 1: Effects of this compound and Benzodiazepines in the Elevated Plus Maze (EPM)
| Compound | Species/Strain | Dose | Route of Administration | Key Finding |
| This compound | Mouse (C57BL/6J) | Not specified (in drinking water) | Oral (14 days) | Increased time spent in open arms compared to control. |
| Diazepam | Mouse (C57BL/6J) | 2.5 mg/kg | Intraperitoneal (IP) | Significantly increased percentage of time spent in open arms. |
| Chlordiazepoxide | Mouse (Swiss-Webster) | 7.5 mg/kg | Intraperitoneal (IP) | Increased open arm exploration. |
| Chlordiazepoxide | Mouse (C57BL/6) | 5 and 10 mg/kg | Intraperitoneal (IP) | Increased time spent exploring the open arms. |
Table 2: Effects of this compound and Benzodiazepines in the Light-Dark Box (LDB) / Marble Burying Test (MBT)
| Compound | Test | Species/Strain | Dose | Route of Administration | Key Finding |
| This compound | MBT | Mouse (C57BL/6J) | Not specified (in drinking water) | Oral (14 days) | Treated mice buried fewer marbles. |
| Diazepam | MBT | Mouse | 1.0 - 5.0 mg/kg | Not specified | Reduced the number of marbles buried. |
| Diazepam | LDB | Mouse | Not specified | Intraperitoneal (IP) | Increased time spent in the light compartment. |
| Chlordiazepoxide | LDB | Mouse (Swiss-Webster) | 7.5 mg/kg | Intraperitoneal (IP) | Increased time in the light compartment and number of transitions. |
Experimental Protocols
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor. The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
-
Apparatus: The maze is typically made of wood or plastic and consists of two open arms (e.g., 25 x 5 x 0.5 cm) and two enclosed arms (e.g., 25 x 5 x 16 cm) connected by a central platform (e.g., 5 x 5 cm). The entire apparatus is elevated (e.g., 50 cm) above the floor.
-
Procedure: A mouse is placed on the central platform facing a closed arm and allowed to explore the maze for a set period, typically 5 to 10 minutes. Behavior is often recorded by a video camera for later analysis. Key parameters measured include the time spent in the open and closed arms, and the number of entries into each arm. The testing room is often kept under low illumination (e.g., 100 lux).
-
Drug Administration: For acute studies, benzodiazepines like diazepam or chlordiazepoxide are often administered intraperitoneally (i.p.) 30 minutes before the test. In the cited this compound study, the drug was administered chronically in the drinking water over 14 days.
Light-Dark Box (LDB) Test
The Light-Dark Box test is another common model for assessing anxiety-like behavior, capitalizing on the conflict between the drive to explore a novel environment and the innate aversion of rodents to brightly lit areas. The apparatus consists of a box divided into a large, brightly illuminated compartment and a smaller, dark compartment.
-
Apparatus: The box is typically divided into a light (two-thirds of the area) and a dark (one-third of the area) compartment, connected by an opening.
-
Procedure: A mouse is placed in the lit compartment and allowed to move freely between the two chambers for a defined period (e.g., 10 minutes). The time spent in each compartment and the number of transitions between them are recorded. Anxiolytic drugs are expected to increase the time spent in the light compartment.
-
Drug Administration: Similar to the EPM, anxiolytics are typically administered prior to the test. For example, chlordiazepoxide has been given i.p. to Swiss-Webster mice.
Marble Burying Test (MBT)
The Marble Burying Test is used to model anxiety-like and compulsive-like behaviors in rodents. The test is based on the observation that rodents will bury novel, harmless objects in their bedding. A reduction in the number of marbles buried is indicative of an anxiolytic or anti-compulsive effect.
-
Apparatus: A standard mouse cage is filled with a deep layer of bedding material (e.g., 5 cm). A number of glass marbles (e.g., 20) are evenly spaced on the surface of the bedding.
-
Procedure: A mouse is placed in the cage and left undisturbed for a set period, typically 30 minutes. At the end of the session, the number of marbles that are at least two-thirds buried is counted.
-
Drug Administration: Anxiolytics like diazepam have been shown to reduce marble burying behavior. In the comparative this compound study, the drug was administered in the drinking water.
Visualizations
Figure 1. Experimental workflow for the Elevated Plus Maze test.
Figure 2. Comparative signaling pathways of this compound and Benzodiazepines.
References
A Comparative Pharmacological Guide: Niaprazine and its Active Metabolite, p-Fluorophenylpiperazine (pFPP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological properties of the sedative-hypnotic agent Niaprazine and its principal active metabolite, p-Fluorophenylpiperazine (pFPP). The distinct pharmacological profiles of the parent drug and its metabolite are crucial for understanding the overall therapeutic effects and potential side effects of this compound administration. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to support further research and development in this area.
Core Pharmacological Differences: An Overview
This compound, clinically used for its sedative and hypnotic properties, primarily functions as an antagonist at serotonin 5-HT2A and α1-adrenergic receptors.[1] In contrast, its main metabolite, pFPP, exhibits a completely different pharmacological profile, acting as a serotonin 5-HT1A receptor agonist and an inhibitor of serotonin and norepinephrine reuptake.[2] This fundamental difference in mechanism of action explains the contrasting in vivo effects observed with the two compounds: this compound induces sedation, while pFPP can produce a behavioral syndrome indicative of serotonergic stimulation at high doses.[1]
Quantitative Analysis: Receptor Binding Affinities
The following table summarizes the available quantitative data on the binding affinities (Ki) of this compound and pFPP for various neurotransmitter receptors and transporters. Ki values represent the concentration of the drug required to occupy 50% of the receptors in vitro; a lower Ki value indicates a higher binding affinity.
| Target | This compound (Ki, nM) | pFPP (Ki, nM) | Functional Activity (this compound) | Functional Activity (pFPP) |
| Serotonin Receptors | ||||
| 5-HT1A | > 1000[1] | High Affinity (Specific Ki not found) | No Affinity | Agonist[2] |
| 5-HT2A | 75 | Moderate Affinity (Specific Ki not found) | Antagonist | Partial Agonist/Affinity |
| 5-HT2C | Not Reported | Moderate Affinity (Specific Ki not found) | Not Reported | Partial Agonist/Affinity |
| Adrenergic Receptors | ||||
| α1 | 86 | Not Reported | Antagonist | Not Reported |
| α2 | 730 | Not Reported | Low Affinity | Not Reported |
| Monoamine Transporters | ||||
| SERT (Serotonin) | > 1000 | Inhibition (Specific Ki not found) | No Affinity | Reuptake Inhibitor |
| NET (Norepinephrine) | Not Reported | Inhibition (Specific Ki not found) | Not Reported | Reuptake Inhibitor |
| Other Receptors | ||||
| H1 (Histamine) | > 1000 | Not Reported | No Affinity | Not Reported |
| mACh (Muscarinic) | > 1000 | Not Reported | No Affinity | Not Reported |
| D2 (Dopamine) | > 1000 | Not Reported | No Affinity | Not Reported |
Note: While pFPP is known to have a high affinity for 5-HT1A receptors and inhibitory activity at SERT and NET, specific Ki values were not consistently available in the reviewed literature.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacological profiles of this compound and pFPP.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and pFPP for various G-protein coupled receptors and transporters.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from transfected cell lines like HEK-293 or from specific brain regions) are prepared by homogenization and centrifugation.
-
Competitive Binding Assay: A constant concentration of a specific radioligand for the target receptor is incubated with the cell membrane preparation in the presence of varying concentrations of the test compound (this compound or pFPP).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity of the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This is a generalized protocol. Specific details such as the choice of radioligand, buffer composition, and incubation times vary depending on the specific receptor being studied.
In Vivo Behavioral Assays in Rodents
Objective: To assess anxiety-like behavior. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Protocol:
-
Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.
-
Acclimation: Animals are habituated to the testing room for at least 30 minutes before the test.
-
Procedure: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (e.g., 5 minutes).
-
Data Collection: The animal's movement is recorded and analyzed to determine the time spent in and the number of entries into the open and closed arms.
-
Analysis: An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect.
Objective: To assess neophobia and repetitive, compulsive-like behaviors. A decrease in the number of marbles buried is often interpreted as an anxiolytic or anti-compulsive effect.
Protocol:
-
Apparatus: A standard mouse cage filled with a deep layer of bedding (e.g., 5 cm) with a set number of marbles (e.g., 20) evenly spaced on the surface.
-
Procedure: Each mouse is placed in the cage and allowed to explore and interact with the marbles for a defined period (e.g., 30 minutes).
-
Scoring: After the session, the number of marbles that are at least two-thirds buried in the bedding is counted.
-
Analysis: A reduction in the number of buried marbles in the drug-treated group compared to a control group suggests an anxiolytic or anti-compulsive effect.
Signaling Pathways and Metabolic Conversion
The distinct pharmacological actions of this compound and pFPP are mediated by their interactions with different signaling pathways. The metabolic conversion of this compound to pFPP is a key step in determining the overall pharmacological effect.
Conclusion
The pharmacological profile of this compound is a composite of its own actions and those of its active metabolite, pFPP. While this compound's sedative effects are primarily driven by its antagonism of 5-HT2A and α1-adrenergic receptors, the formation of pFPP introduces a distinct serotonergic component through 5-HT1A receptor agonism and monoamine reuptake inhibition. This dual pharmacology underscores the complexity of predicting the net effect of this compound in vivo and highlights the importance of considering metabolic profiles in drug development. Further research to fully quantify the receptor binding and functional activity of pFPP is warranted to build a more complete understanding of this compound's contribution to the therapeutic and side-effect profile of this compound.
References
A Comparative Analysis of Niaprazine and Zolpidem in Sleep Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of niaprazine and zolpidem, two hypnotic agents with distinct pharmacological profiles, within the context of sleep research. While direct comparative clinical trials are scarce, this document synthesizes available experimental data to offer an objective overview of their mechanisms of action, effects on sleep parameters, and the methodologies employed in their evaluation.
Executive Summary
Zolpidem, a widely prescribed sedative-hypnotic, primarily acts as a selective agonist at the GABA-A receptor, specifically binding to the α1 subunit. This targeted mechanism enhances GABAergic inhibition, leading to a rapid onset of sleep. In contrast, this compound, a phenylpiperazine derivative primarily used in some European countries for sleep disturbances in children, exhibits a multi-receptor antagonist profile. Its sedative effects are attributed to its action on histamine H1, serotonin 5-HT2A, and α1-adrenergic receptors.
The available data, largely from separate clinical and preclinical studies, suggest that zolpidem is effective in reducing sleep latency and increasing total sleep time. However, its impact on sleep architecture, particularly at higher doses, may include a reduction in REM sleep. Quantitative data on this compound's effect on sleep architecture from polysomnography studies is limited in publicly available literature. Existing studies in pediatric populations report positive effects on sleep initiation and maintenance, though often relying on methods other than polysomnography, such as home-video recordings and questionnaires.
Disclaimer: The following data is compiled from individual studies on this compound and zolpidem and does not represent a head-to-head comparison unless otherwise stated. The scarcity of direct comparative studies necessitates a cautious interpretation of the findings.
Data Presentation: A Side-by-Side Look at Sleep Parameters
The following tables summarize the known effects of this compound and zolpidem on key sleep parameters. It is important to note the differences in study populations and methodologies when comparing these values.
Table 1: Effects on Sleep Latency and Duration
| Parameter | This compound | Zolpidem |
| Sleep Onset Latency (SOL) | Reported to be reduced, particularly in children with sleep disorders. Quantitative data from polysomnography is not readily available. | Significant reduction. In some studies, premedication with 10 mg zolpidem resulted in a mean SOL of 11.8 ± 9.5 minutes compared to 26.0 ± 19.9 minutes with placebo[1]. |
| Total Sleep Time (TST) | Reported to be increased in children with sleep disorders. Quantitative data is limited. | Significantly increased. Polysomnography has shown an increase in TST with zolpidem treatment[1][2]. |
| Wake After Sleep Onset (WASO) | Reported to be reduced in children with frequent nighttime awakenings[1]. | Significantly reduced. Long-term studies have shown a sustained reduction in WASO with nightly zolpidem use[3]. |
| Sleep Efficiency | Reported to be improved. | Significantly improved. Premedication with zolpidem has been shown to improve sleep efficiency to 89.5% ± 5.6% from 78.8% ± 12.3% in placebo groups during polysomnography. |
Table 2: Effects on Sleep Architecture (Polysomnography Data)
| Sleep Stage | This compound | Zolpidem |
| N1 (Light Sleep) | Data not available. | Minimal effects reported. |
| N2 (Light Sleep) | Data not available. | Increased percentage of stage 2 sleep has been observed. |
| N3 (Slow-Wave Sleep) | Data not available. | Some studies suggest zolpidem preserves or may even increase slow-wave sleep, particularly in comparison to benzodiazepines. |
| REM Sleep | Data not available. | May slightly reduce REM sleep, especially at higher doses. However, other studies report no significant effect on REM sleep temporal distribution. |
Experimental Protocols: Methodologies in Sleep Research
The evaluation of hypnotic drugs relies on rigorous experimental designs to objectively measure their effects on sleep.
Polysomnography (PSG)
This is the gold standard for assessing sleep architecture. A typical PSG study protocol for a hypnotic drug like zolpidem involves:
-
Subject Recruitment: Healthy volunteers or patients with a diagnosis of insomnia are recruited. Exclusion criteria often include other sleep disorders, psychiatric conditions, and use of medications that could affect sleep.
-
Adaptation Night: Participants spend at least one night in the sleep laboratory to acclimate to the environment and the recording equipment.
-
Baseline Recording: A baseline PSG is recorded to establish the subject's normal sleep patterns.
-
Drug Administration: The study drug (e.g., zolpidem 10 mg) or a placebo is administered in a double-blind, randomized crossover design.
-
Data Acquisition: Continuous recordings are made of:
-
Electroencephalogram (EEG): To monitor brain wave activity and determine sleep stages.
-
Electrooculogram (EOG): To detect eye movements, particularly the rapid eye movements characteristic of REM sleep.
-
Electromyogram (EMG): To measure muscle activity, which is reduced during sleep and virtually absent in REM sleep.
-
Electrocardiogram (ECG): To monitor heart rate and rhythm.
-
Respiratory Monitoring: To detect any breathing abnormalities.
-
-
Sleep Scoring: The recorded data is scored by trained technicians according to established criteria (e.g., American Academy of Sleep Medicine standards) to determine sleep stages, sleep latency, total sleep time, and other parameters.
Home-Videorecorded Sleep
For studies involving children, as has been the case with this compound, less invasive methods may be employed:
-
Subject Recruitment: Children with diagnosed sleep disorders (e.g., frequent nighttime awakenings, difficulty falling asleep) are enrolled.
-
Baseline Recording: Continuous video and audio recordings are made in the child's home environment for a set period to establish baseline sleep patterns.
-
Drug Administration: this compound (e.g., 1 mg/kg body weight) or a placebo is administered.
-
Post-Treatment Recording: Video and audio recordings are repeated to assess changes in sleep behavior.
-
Data Analysis: Trained observers analyze the recordings to score parameters such as sleep latency (time to fall asleep), number and duration of awakenings, and total sleep duration.
Preclinical Animal Models
Rodent models are often used in the early stages of drug development:
-
Animal Subjects: Typically, mice or rats are used.
-
Surgical Implantation: Animals are surgically implanted with electrodes for EEG and EMG recordings.
-
Acclimatization: Animals are allowed to recover from surgery and are habituated to the recording chamber and cables.
-
Baseline Recording: Continuous EEG/EMG recordings are taken to establish baseline sleep-wake patterns.
-
Drug Administration: The test compound (e.g., this compound administered in drinking water or zolpidem via injection) is given.
-
Data Analysis: Automated or manual scoring of the EEG/EMG data is performed to determine the time spent in wakefulness, NREM sleep, and REM sleep.
Mandatory Visualizations
Signaling Pathways
References
- 1. The effect of this compound on some common sleep disorders in children. A double-blind clinical trial by means of continuous home-videorecorded sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [this compound in behavior disorders in children. Double-blind comparison with placebo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling this compound’s Potential: Behavioral Insights into a Re-Emerging Anxiolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anxiolytic Effects of Niaprazine Against Known Anxiolytics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anxiolytic effects of Niaprazine with established anxiolytic agents, namely the benzodiazepine Diazepam and the selective serotonin reuptake inhibitor (SSRI) Fluoxetine. The information is supported by experimental data from preclinical studies, with a focus on standardized behavioral paradigms in rodent models.
Executive Summary
This compound, a piperazine derivative, has demonstrated potential anxiolytic properties in recent preclinical studies.[1] This guide synthesizes available data to compare its efficacy with the well-established anxiolytics, Diazepam and Fluoxetine. The primary mechanism of action for this compound is believed to be its antagonist activity at serotonin 5-HT2A and α1-adrenergic receptors.[2][3][4][5] This contrasts with the GABAergic modulation of benzodiazepines and the inhibition of serotonin reuptake by SSRIs. Behavioral data from the Elevated Plus Maze (EPM) suggests that this compound can produce anxiolytic-like effects, characterized by an increase in the time spent in the open arms of the maze.
Comparative Analysis of Anxiolytic Effects
The following tables summarize quantitative data from various preclinical studies. It is important to note that experimental conditions such as drug dosage, administration route, and specific rodent strains may vary between studies, which can influence the results.
Table 1: Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
| Compound | Species/Strain | Dose | Key Findings | Reference |
| This compound | Mice | Administered in drinking water for 14 days | Increased time spent in the open arms. | |
| Diazepam | Mice (C57BL/6J) | 0.5, 1.0, 2.0 mg/kg (i.p.) | No significant anxiolytic effect observed at the tested doses. Higher dose (2.0 mg/kg) impaired locomotor activity. | |
| Diazepam | Mice (129/Sv) | 1.5 mg/kg (i.p.) | Increased percentage of time spent in the open arms. | |
| Diazepam | Rats (Sprague-Dawley) | 1 mg/kg | Increased time spent in the open areas. | |
| Fluoxetine | Mice (C57BL/6J) | 18 mg/kg/day (chronic) | Increased entries into the open arms. | |
| Fluoxetine | Mice (Swiss Webster) | 5-20 mg/kg (acute) | Produced non-significant trends for increased anxiety-like behavior in maze-naive mice, but significantly increased anxiety-like behavior in maze-experienced mice. | |
| Fluoxetine | Mice | 20 mg/kg (acute) | Decreased the time spent in open arms. |
Table 2: Open Field Test (OFT)
The OFT assesses exploratory behavior and anxiety. Anxiolytics are expected to increase the time spent in the center of the arena and potentially increase overall locomotion.
| Compound | Species/Strain | Dose | Key Findings | Reference |
| Diazepam | Mice (C57BL/6J) | 1.0, 2.0 mg/kg | No significant change in time spent in the center. 2.0 mg/kg dose decreased rearing behavior. | |
| Fluoxetine | Mice (C57BL/6J) | 18 mg/kg/day | Reversed corticosterone-induced decrease in time spent in the center. |
Table 3: Light-Dark Box (LDB) Test
The LDB test is another paradigm for assessing anxiety-like behavior, based on the innate aversion of rodents to brightly illuminated areas. Anxiolytics typically increase the time spent in the light compartment.
| Compound | Species/Strain | Dose | Key Findings | Reference |
| Diazepam | Rats (Wistar) | High dose | Increased number of visits to and duration in the light compartment. | |
| Fluoxetine | Rats | Repeated administration | Increased time spent in the light box. |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below.
Elevated Plus Maze (EPM)
The EPM apparatus consists of two open arms and two enclosed arms, elevated from the floor. The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms (e.g., 36 cm long and 6 cm wide) and two closed arms of the same dimensions with high walls (e.g., 25 cm high). The entire maze is elevated (e.g., 50 cm) from the ground.
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes prior to the test.
-
The subject is placed in the center of the maze, facing one of the open arms.
-
The animal is allowed to freely explore the maze for a set period (typically 5-10 minutes).
-
Behavior is recorded by an overhead video camera and analyzed using tracking software.
-
-
Key Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.
-
Apparatus: A square arena with walls (e.g., 43 x 43 cm). The floor is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Animals are habituated to the testing room.
-
The subject is placed in the center of the open field.
-
The animal is allowed to explore the arena for a predetermined duration (e.g., 10-15 minutes).
-
Behavior is recorded and analyzed using a video tracking system.
-
-
Key Parameters Measured:
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency.
-
Light-Dark Box (LDB) Test
This test capitalizes on the conflict between the drive to explore a novel environment and the innate aversion of rodents to brightly lit spaces.
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
-
Procedure:
-
Animals are habituated to the testing room.
-
The subject is placed in the center of the light compartment, facing away from the opening.
-
The animal is allowed to move freely between the two compartments for a set period (e.g., 10 minutes).
-
Behavior is recorded and analyzed.
-
-
Key Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Signaling Pathways and Mechanisms of Action
The anxiolytic effects of this compound, Diazepam, and Fluoxetine are mediated by distinct signaling pathways.
This compound Signaling Pathway
This compound acts as an antagonist at both 5-HT2A and α1-adrenergic receptors.
-
5-HT2A Receptor Antagonism: In the central nervous system, 5-HT2A receptors are implicated in the modulation of mood and anxiety. By blocking these receptors, this compound may reduce the excitatory effects of serotonin in specific brain circuits associated with anxiety. The downstream signaling of 5-HT2A receptors often involves the activation of the ERK pathway, and antagonism of this receptor can inhibit this cascade.
-
α1-Adrenergic Receptor Antagonism: α1-adrenergic receptors are involved in regulating arousal, fear, and anxiety. Antagonism of these receptors can lead to a reduction in noradrenergic signaling, which is often heightened in states of stress and anxiety. This can result in a calming effect and a decrease in the physiological symptoms of anxiety.
Diazepam (Benzodiazepine) Signaling Pathway
Benzodiazepines, like Diazepam, are positive allosteric modulators of the GABA-A receptor.
-
GABA-A Receptor Modulation: GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the brain. When GABA binds to the GABA-A receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and reduced neuronal excitability. Diazepam binds to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding enhances the effect of GABA, increasing the frequency of chloride channel opening and resulting in a more potent inhibitory effect. This widespread central nervous system depression leads to anxiolysis, sedation, and muscle relaxation.
Fluoxetine (SSRI) Signaling Pathway
SSRIs, such as Fluoxetine, selectively inhibit the reuptake of serotonin from the synaptic cleft.
-
Serotonin Reuptake Inhibition: After serotonin is released into the synapse, it is typically transported back into the presynaptic neuron by the serotonin transporter (SERT). Fluoxetine blocks SERT, leading to an increased concentration of serotonin in the synaptic cleft. This prolonged availability of serotonin enhances its effects on postsynaptic serotonin receptors. The therapeutic effects of SSRIs in anxiety are thought to result from long-term neuroadaptive changes in response to this increased serotonergic neurotransmission.
Experimental Workflow
The general workflow for validating the anxiolytic effects of a novel compound like this compound against known anxiolytics is as follows:
Conclusion
The available preclinical data suggests that this compound exhibits anxiolytic-like properties, as evidenced by its effects in the Elevated Plus Maze. Its mechanism of action, involving the antagonism of 5-HT2A and α1-adrenergic receptors, presents a distinct pharmacological profile compared to classical anxiolytics like Diazepam and Fluoxetine. This dual-receptor antagonism may offer a novel therapeutic approach for the treatment of anxiety disorders. However, further research is required to establish a more direct and comprehensive comparison with standard anxiolytics under identical experimental conditions. Future studies should aim to include head-to-head comparisons in a battery of anxiety models to fully elucidate the anxiolytic potential and behavioral profile of this compound.
References
- 1. Unveiling this compound’s Potential: Behavioral Insights into a Re-Emerging Anxiolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Serotonin receptors 2A and 1A modulate anxiety-like behavior in post-traumatic stress disordered mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of lateral amygdala alpha1-adrenergic receptors facilitates fear conditioning and long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
A Comparative Analysis of the Safety Profiles of Niaprazine and Other Sedatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of Niaprazine and other commonly used sedatives, including benzodiazepines (lorazepam), Z-drugs (zolpidem), alpha-2 adrenergic agonists (dexmedetomidine), and a general anesthetic agent (propofol). The information is supported by available preclinical and clinical data to assist researchers and drug development professionals in making informed decisions.
Executive Summary
This compound, a piperazine derivative, is a sedative primarily used for sleep disorders in children. Its mechanism of action, involving the antagonism of 5-HT2A and α1-adrenergic receptors, distinguishes it from many other sedatives that primarily act on the GABA-A receptor. Clinical data, although less extensive than for more established drugs, consistently suggest a favorable safety profile for this compound, with a low incidence of adverse effects. This contrasts with other sedatives, which, while effective, are associated with a broader range of and often more severe adverse events. This guide synthesizes the available safety data, details the experimental protocols for safety assessment, and visualizes the distinct signaling pathways of these agents.
Comparative Safety Profiles: Quantitative Data
The following tables summarize the reported adverse events for this compound and selected comparator sedatives. It is important to note that the frequency of adverse events can vary depending on the patient population, dosage, and study design.
Table 1: Common Adverse Events of this compound and Comparator Sedatives
| Adverse Event | This compound | Lorazepam | Zolpidem | Dexmedetomidine | Propofol |
| Drowsiness/Sedation | Common | Very Common | Common | Very Common | Very Common |
| Dizziness | Occasional | Common | Common | Occasional | Occasional |
| Dry Mouth | Occasional | Occasional | Occasional | Common | - |
| Hypotension | Rare | Occasional | Rare | Common | Common |
| Bradycardia | Rare | Rare | Rare | Common | Occasional |
| Respiratory Depression | Not Reported in typical use | Dose-dependent | Rare | Dose-dependent | Common |
| Nausea/Vomiting | Rare | Occasional | Occasional | Occasional | Common |
| Amnesia | Not Reported | Common | Occasional | - | Occasional |
| Agitation/Paradoxical Excitement | Rare | Occasional | Rare | Occasional | Rare |
Note: Frequency categories are defined as: Very Common (≥1/10), Common (≥1/100 to <1/10), Occasional (≥1/1,000 to <1/100), Rare (≥1/10,000 to <1/1,000), Very Rare (<1/10,000). Data for this compound is largely qualitative from clinical observations, while data for other sedatives is derived from extensive clinical trial and post-marketing surveillance data.
Table 2: Serious Adverse Events and Safety Concerns
| Safety Concern | This compound | Lorazepam | Zolpidem | Dexmedetomidine | Propofol |
| Dependence and Withdrawal | Low potential | High potential | Moderate potential | Low potential | Low potential |
| Respiratory Failure | Very low risk | Risk with high doses or polypharmacy | Low risk | Risk with high doses | Significant risk, requires monitoring |
| Cardiovascular Events | Minimal | Hypotension, bradycardia | Rare | Hypotension, bradycardia | Hypotension, bradycardia, arrhythmias |
| Cognitive Impairment | Not well-established | Significant, especially in elderly | Can occur, "sleep-driving" | Less than other sedatives | Transient post-anesthesia |
| Propofol Infusion Syndrome (PRIS) | Not applicable | Not applicable | Not applicable | Not applicable | Rare but life-threatening |
Experimental Protocols for Safety Assessment
The safety of sedatives is evaluated through a rigorous process of preclinical and clinical studies, following international guidelines such as those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).
Preclinical Toxicology Studies
Preclinical studies in animals are essential to identify potential target organs of toxicity and to determine a safe starting dose for human trials.
1. Acute Oral Toxicity Study (OECD 420, 423, or 425):
-
Objective: To determine the short-term toxicity of a single oral dose of the substance.
-
Methodology: A stepwise procedure where groups of rodents (usually rats) are administered escalating doses of the test substance. Observations for mortality and clinical signs of toxicity are made for at least 14 days. A sighting study with a small number of animals is first conducted to determine the starting dose. The main study uses a minimum number of animals per step to classify the substance's toxicity.
-
Endpoints: LD50 (median lethal dose) estimation, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), body weight changes, and gross necropsy findings.
2. Sub-chronic Oral Toxicity Study (OECD 408):
-
Objective: To evaluate the toxic effects of repeated oral administration of a substance over a 90-day period.
-
Methodology: The test substance is administered daily to several groups of rodents at different dose levels for 90 days. A control group receives the vehicle only. A satellite group may be included for a treatment-free recovery period to assess the reversibility of any effects.
-
Endpoints: Daily clinical observations, weekly body weight and food/water consumption measurements, hematology, clinical biochemistry, urinalysis, organ weight analysis, and detailed histopathological examination of tissues.
Clinical Trial Safety Assessment
Clinical trials in humans are designed to evaluate the safety and tolerability of a new sedative in the target patient population.
1. Phase I Clinical Trial:
-
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug in a small group of healthy volunteers.
-
Methodology: Single ascending dose (SAD) and multiple ascending dose (MAD) studies are conducted. Vital signs, electrocardiograms (ECGs), and laboratory safety tests are monitored closely. Adverse events are systematically recorded and graded for severity and causality.
-
Endpoints: Maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), adverse event profile, and pharmacokinetic parameters.
2. Phase II and III Clinical Trials:
-
Objective: To evaluate the efficacy and further assess the safety of the drug in a larger patient population.
-
Methodology: Randomized, controlled trials comparing the investigational drug to a placebo or an active comparator. A comprehensive safety monitoring plan is implemented.
-
Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: All AEs are recorded on case report forms (CRFs). Investigators assess the severity and relationship of the AE to the study drug. SAEs (e.g., death, life-threatening events, hospitalization) are reported to the sponsor and regulatory authorities within a short timeframe (e.g., 24 hours for the sponsor, 7-15 days for regulatory authorities).
Signaling Pathways and Mechanisms of Action
The diverse safety profiles of these sedatives can be attributed to their distinct molecular targets and signaling pathways.
This compound Signaling Pathway
This compound primarily acts as an antagonist at 5-HT2A and α1-adrenergic receptors in the central nervous system. This dual antagonism is believed to contribute to its sedative effects by modulating serotonergic and noradrenergic neurotransmission, which are involved in regulating the sleep-wake cycle.
Caption: this compound's mechanism of action.
Benzodiazepines and Z-Drugs Signaling Pathway
Benzodiazepines (e.g., lorazepam) and Z-drugs (e.g., zolpidem) are positive allosteric modulators of the GABA-A receptor. They bind to a site distinct from the GABA binding site, enhancing the effect of GABA, which leads to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in sedation.
Caption: Benzodiazepine and Z-drug mechanism.
Dexmedetomidine Signaling Pathway
Dexmedetomidine is a selective alpha-2 adrenoceptor agonist. It acts on presynaptic autoreceptors in the locus coeruleus, inhibiting the release of norepinephrine. This reduction in noradrenergic activity leads to sedation and analgesia.
Caption: Dexmedetomidine's mechanism of action.
Propofol Signaling Pathway
Propofol also enhances the function of the GABA-A receptor but at a different binding site than benzodiazepines. It increases the duration of the chloride channel opening, leading to a more profound inhibitory effect and resulting in sedation and anesthesia.
Caption: Propofol's mechanism of action.
Experimental Workflow for Safety Assessment
The following diagram illustrates a typical workflow for the safety assessment of a new sedative, from preclinical studies to post-marketing surveillance.
Caption: Safety assessment workflow.
Conclusion
This compound presents a distinct safety profile compared to other commonly used sedatives, which appears to be favorable, particularly in pediatric populations. Its unique mechanism of action likely contributes to its different side-effect profile, with a notably lower reported incidence of respiratory depression and dependence. However, the body of quantitative safety data for this compound is less extensive than for more established sedatives like lorazepam, zolpidem, dexmedetomidine, and propofol. For these agents, a wealth of clinical trial and post-marketing data provides a more detailed, albeit in some cases more cautionary, safety profile.
This comparative guide underscores the importance of considering the specific clinical context, patient population, and desired sedative properties when selecting an agent. Further head-to-head comparative studies with robust safety endpoints are warranted to more definitively position this compound within the therapeutic armamentarium of sedatives. Researchers and clinicians should remain vigilant in monitoring and reporting adverse events for all sedatives to continuously refine our understanding of their safety and optimize patient care.
Cross-Study Validation of Niaprazine's Efficacy in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Niaprazine in various animal models, with a focus on its anxiolytic and sedative-hypnotic properties. While clinical data in pediatric populations suggest efficacy in treating sleep disorders, this document synthesizes the available experimental data from animal studies to offer a resource for researchers in the field of neuropsychopharmacology. The guide details experimental protocols, presents quantitative data in a comparative format, and visualizes key pathways and workflows.
Anxiolytic Efficacy of this compound in a Mouse Model
A recent study investigated the potential of this compound as an anti-anxiety agent in male C57BL/6J mice. The study employed two standard behavioral paradigms for assessing anxiolytic-like activity: the Elevated Plus Maze (EPM) and the Marble Burying Test (MBT).
Experimental Protocols
Animals and Drug Administration: Male C57BL/6J mice were used in the study. This compound was administered in the drinking water for 14 days. A control group received a vehicle (plain drinking water). This method of administration was chosen to minimize stress on the animals.[1]
Elevated Plus Maze (EPM) Test: The EPM apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. The test relies on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
-
Procedure: Each mouse was placed at the center of the maze and allowed to explore freely for a 10-minute period.
-
Data Collection: The amount of time spent in the open arms and the number of entries into the open arms were recorded and analyzed. An increase in these parameters is indicative of an anxiolytic effect.
Marble Burying Test (MBT): This test assesses anxiety-like and compulsive-like behaviors in rodents. The natural tendency of mice to dig and bury novel objects (marbles) is suppressed by anxiolytic drugs.
-
Procedure: Mice were individually placed in a cage containing a layer of bedding with 20 marbles evenly spaced on the surface. The mice were left undisturbed for a 30-minute session.
-
Data Collection: The number of marbles buried (defined as at least two-thirds covered by bedding) was counted at the end of the session. A decrease in the number of buried marbles suggests an anxiolytic effect.
Data Presentation: Anxiolytic Effects in Mice
The following table summarizes the quantitative data from the behavioral tests conducted on mice treated with this compound compared to a vehicle-treated control group.
| Behavioral Test | Parameter | Control Group (Vehicle) | This compound-Treated Group | Percentage Change |
| Elevated Plus Maze | Time Spent in Open Arms (s) | 5 ± 2.6 | 8 ± 2.7 | +60% |
| Number of Transitions to Open Arms | (Data not specified) | (Data not specified) | Increased | |
| Marble Burying Test | Number of Marbles Buried | 18.7 ± 1 | 15.5 ± 1 | -17.1% (trend) |
Data are presented as mean ± SEM. The increase in time spent in the open arms of the EPM by the this compound-treated group suggests a mild anxiolytic effect.[1] The decrease in marble burying, although not statistically significant, showed a trend towards an anxiolytic-like profile.[1]
Comparative Efficacy with Other Anxiolytics
While the aforementioned study provides valuable insights into this compound's anxiolytic potential, it is important to note a lack of direct comparative studies in animal models against established anxiolytics like benzodiazepines (e.g., Diazepam). The authors of the mouse study acknowledged this limitation and suggested future research to include such comparisons.[1]
Sedative-Hypnotic Efficacy: A Gap in Preclinical Data
Despite this compound's clinical use for sleep disorders in children, there is a notable scarcity of published preclinical studies investigating its sedative-hypnotic effects in animal models. Most of the available literature focuses on its anxiolytic properties or its mechanism of action. Further research is required to characterize its effects on sleep architecture (e.g., latency to sleep onset, duration of REM and non-REM sleep) in rodent models to provide a more complete preclinical profile.
Mechanism of Action and Signaling Pathways
This compound's pharmacological profile suggests a multi-faceted mechanism of action contributing to its anxiolytic and sedative effects. It acts as an antagonist at several key neurotransmitter receptors.
-
Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a known mechanism of action for several anxiolytic and hypnotic drugs.
-
α1-Adrenergic Receptor Antagonism: Inhibition of α1-adrenergic receptors can lead to sedative and anxiolytic effects.
-
Metabolite Activity: this compound is metabolized to p-fluoro-phenylpiperazine (pFPP), which has a higher affinity for 5-HT1A receptors. Activation of these receptors is also associated with anxiolytic effects.
-
Histamine H1 Receptor Affinity: While initially thought to be a primary antihistamine, recent findings suggest a low affinity for H1 receptors.[1] However, some sources still classify it as having antihistaminergic properties which could contribute to sedation.
Below is a diagram illustrating the proposed signaling pathway of this compound and its primary metabolite.
Caption: Proposed signaling pathway of this compound and its metabolite pFPP.
Experimental Workflow for Anxiolytic Drug Testing in Mice
The following diagram outlines a typical experimental workflow for assessing the anxiolytic effects of a compound like this compound in a mouse model.
References
A Comparative Review of Niaprazine and First-Generation Antihistamines: A Guide for Researchers
A comprehensive analysis of the pharmacological profiles, sedative effects, and experimental data of Niaprazine and classical first-generation antihistamines, providing researchers, scientists, and drug development professionals with a detailed comparative guide.
This guide delves into a comparative review of this compound, a sedative-hypnotic agent, and first-generation antihistamines, a class of drugs historically used for their sedative and anti-allergic properties. While both have been utilized for their sleep-inducing effects, their underlying mechanisms of action and receptor-binding profiles differ significantly. This review aims to provide an objective comparison supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Pharmacological Profile: A Tale of Two Mechanisms
First-generation antihistamines, such as diphenhydramine and chlorpheniramine, exert their effects primarily through competitive antagonism of the histamine H1 receptor.[1][2] Their lipophilic nature allows them to readily cross the blood-brain barrier, leading to the well-documented side effect of sedation by blocking histaminergic neurotransmission in the central nervous system (CNS).[3]
In contrast, this compound, though initially considered an antihistamine, demonstrates a distinct pharmacological profile. In vitro ligand binding studies have revealed that this compound has a low affinity for the histamine H1 receptor.[4][5] Its primary mechanism of action involves potent antagonism of the serotonin 5-HT2A and α1-adrenergic receptors, with Ki values of 25 nM and 77 nM, respectively. This suggests that the sedative and anxiolytic properties of this compound are not primarily mediated by H1 receptor blockade but rather through its interaction with the serotonergic and adrenergic systems.
Data Presentation: Receptor Binding Affinities
The following table summarizes the receptor binding affinities (Ki values in nM) of this compound and a selection of first-generation antihistamines for various neurotransmitter receptors. Lower Ki values indicate a higher binding affinity.
| Compound | H1 Receptor | 5-HT2A Receptor | α1-Adrenergic Receptor | Muscarinic M1 Receptor |
| This compound | >1000 | 25 | 77 | >1000 |
| Diphenhydramine | 9.2 ± 2.5 | - | - | - |
| Chlorpheniramine | 27.9 ± 8.7 | - | - | - |
| Hydroxyzine | 2.1 ± 0.4 | - | - | - |
| Doxepin | 0.13 | - | - | - |
Note: A comprehensive receptor binding profile for all listed first-generation antihistamines across all receptors was not consistently available in the reviewed literature. The table reflects the available data.
Sedative Effects: From Receptor Occupancy to Sleep Architecture
The sedative properties of first-generation antihistamines are directly linked to their ability to occupy H1 receptors in the brain. Positron Emission Tomography (PET) imaging studies have been instrumental in quantifying this occupancy. For instance, a therapeutic dose of a first-generation antihistamine can lead to high H1 receptor occupancy, which is strongly correlated with subjective feelings of sleepiness and impaired cognitive function.
Clinical studies on this compound, particularly in pediatric populations with sleep disorders, have demonstrated its efficacy in improving sleep. However, detailed polysomnography data from these studies, which would provide quantitative measures of its effects on sleep stages (e.g., REM, NREM), sleep latency, and sleep efficiency, are not extensively reported in the readily available literature. For first-generation antihistamines, their impact on sleep architecture has been studied more broadly, often showing a decrease in sleep latency but with potential alterations in REM sleep patterns.
Experimental Protocols
To provide a framework for the data presented, this section outlines the methodologies for key experiments cited in the comparison of this compound and first-generation antihistamines.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., H1, 5-HT2A, α1-adrenergic) are prepared from cell lines or tissue homogenates.
-
Competitive Binding: A constant concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Polysomnography (PSG) in Clinical Trials
Objective: To objectively measure the effects of a hypnotic agent on sleep architecture.
Methodology:
-
Participant Recruitment: Subjects with a diagnosed sleep disorder (e.g., insomnia) are recruited for the clinical trial.
-
Baseline Recording: A baseline polysomnography recording is conducted to establish the participant's typical sleep patterns. This involves monitoring brain waves (EEG), eye movements (EOG), muscle activity (EMG), heart rate (ECG), respiratory effort, and oxygen saturation.
-
Treatment Period: Participants are administered either the test drug (e.g., this compound or a first-generation antihistamine) or a placebo over a specified period.
-
Treatment Night Recordings: Polysomnography is repeated on one or more nights during the treatment period to assess changes in sleep parameters.
-
Data Analysis: The recorded data is scored to determine various sleep parameters, including:
-
Sleep Latency: Time taken to fall asleep.
-
Total Sleep Time: Total duration of sleep.
-
Wake After Sleep Onset (WASO): Time spent awake after initially falling asleep.
-
Sleep Efficiency: The ratio of total sleep time to time in bed.
-
Sleep Stages: Percentage of time spent in different sleep stages (N1, N2, N3/slow-wave sleep, REM).
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Signaling Pathways
Caption: Comparative signaling pathways of first-generation antihistamines and this compound leading to sedation.
Experimental Workflows
Caption: Standard experimental workflows for in vitro binding affinity and in vivo sedative effect assessment.
Conclusion
This comparative review highlights the fundamental differences between this compound and first-generation antihistamines. While both can induce sedation, their pharmacological mechanisms are distinct. First-generation antihistamines are primarily H1 receptor antagonists that readily penetrate the CNS, leading to their characteristic sedative effects. This compound, conversely, exhibits low affinity for H1 receptors and is a potent antagonist of 5-HT2A and α1-adrenergic receptors, which are the likely mediators of its hypnotic properties.
For researchers and drug development professionals, this distinction is critical. The multifaceted receptor profile of this compound may offer a different therapeutic window and side-effect profile compared to traditional antihistamines. Future research should focus on obtaining more detailed, direct comparative data, including head-to-head clinical trials with polysomnography and PET imaging studies, to fully elucidate the relative benefits and drawbacks of these two classes of sedative agents. The provided experimental protocols and visualizations serve as a foundational guide for designing and interpreting such studies.
References
Evaluating the Therapeutic Index of Niaprazine in Comparison to Other Hypnotics: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the therapeutic index (TI) of a hypnotic agent is paramount for assessing its safety and potential clinical utility. The TI, a ratio of the dose that produces toxicity to the dose that produces a therapeutic effect, provides a crucial measure of a drug's safety margin. This guide offers a comparative evaluation of the therapeutic index of Niaprazine against other commonly used hypnotics, including benzodiazepines, "Z-drugs," and a first-generation antihistamine.
While specific quantitative data to calculate a precise therapeutic index for this compound is not publicly available, this guide compiles available preclinical data for other hypnotics to provide a comparative context. This compound, a piperazine derivative, is recognized for its sedative-hypnotic properties, particularly in pediatric populations, and is noted for a favorable safety and tolerability profile with a low potential for abuse.[1][2] Its mechanism of action involves a potent and selective antagonism of 5-HT2A and α1-adrenergic receptors.[1]
Comparative Therapeutic Index Data
The therapeutic index is classically determined as the ratio of the median lethal dose (LD50) to the median effective dose (ED50). A higher TI suggests a wider margin of safety. The following table summarizes available preclinical LD50 and ED50 data for several hypnotics, derived from animal studies. It is important to note that these values can vary depending on the animal model and experimental conditions.
| Drug Class | Drug | Animal Model | Route | LD50 (mg/kg) | ED50 (mg/kg) (Hypnotic Effect) | Therapeutic Index (LD50/ED50) |
| Phenylpiperazine | This compound | Data Not Available | - | N/A | N/A | N/A |
| Benzodiazepine | Diazepam | Mouse | Oral | 720 | 2.0-5.0 (Anxiolytic) | ~144-360 |
| Lorazepam | Mouse | Oral | 1850 | ~1.0 (Anxiolytic) | ~1850 | |
| Z-Drug | Zolpidem | Rat | Oral | 695 | ~5.0 | ~139 |
| Eszopiclone | Rat | Oral | 980 | 4.4 | ~223 | |
| Antihistamine | Diphenhydramine | Rat | Oral | 500 | ~10.0 | ~50 |
Note: The ED50 for Diazepam and Lorazepam is often reported for anxiolytic effects, which may differ from the hypnotic dose. The therapeutic index is an approximation based on the available data.
Experimental Protocols
The determination of LD50 and ED50 values is fundamental to establishing a drug's therapeutic index. The following are detailed methodologies for these key experiments.
Median Lethal Dose (LD50) Determination
The LD50, the dose of a substance that is lethal to 50% of a test population, is a standard measure of acute toxicity.
Experimental Workflow for LD50 Determination
Caption: Workflow for LD50 Determination.
Protocol:
-
Animal Selection and Acclimatization: Healthy, young adult rodents (e.g., mice or rats) of a specific strain are used. They are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Dose Preparation and Administration: The test substance is prepared in a suitable vehicle. A range of doses, typically spaced logarithmically, is administered to different groups of animals. The route of administration (e.g., oral, intravenous) should be relevant to the intended clinical use.
-
Observation: Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Analysis: The number of deaths at each dose level is recorded, and the LD50 value is calculated using statistical methods such as probit analysis.
Median Effective Dose (ED50) Determination for Hypnotic Effect
The ED50 for a hypnotic is the dose that produces the desired hypnotic effect (e.g., sleep induction) in 50% of the test population. The "loss of righting reflex" is a common endpoint for this determination.
Experimental Workflow for ED50 Determination (Loss of Righting Reflex)
Caption: Workflow for ED50 Determination.
Protocol:
-
Animal Preparation: Similar to LD50 studies, animals are selected and acclimatized.
-
Dose Administration: Graded doses of the hypnotic drug are administered to different groups of animals.
-
Assessment of Righting Reflex: At a predetermined time after drug administration, each animal is placed on its back. The inability of the animal to right itself (i.e., return to a prone position) within a specified time (e.g., 30 seconds) is considered a positive response for the loss of righting reflex.
-
Data Analysis: The percentage of animals in each group that lose their righting reflex is determined, and the ED50 is calculated using appropriate statistical methods.
Signaling Pathways
The therapeutic and adverse effects of hypnotics are mediated through their interaction with specific signaling pathways in the central nervous system.
This compound Signaling Pathway
This compound acts as an antagonist at 5-HT2A and alpha-1 adrenergic receptors.
Caption: this compound's Antagonistic Action.
By blocking these receptors, this compound is thought to reduce neuronal excitability and promote sedation.
Benzodiazepine and Z-Drug Signaling Pathway
Benzodiazepines and Z-drugs enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedation and anxiolysis.
Caption: GABA-A Receptor Modulation.
Conclusion
The therapeutic index is a critical, albeit preclinical, indicator of a drug's safety. While a definitive quantitative therapeutic index for this compound remains to be established from publicly available data, its known pharmacological profile as a selective 5-HT2A and α1-adrenergic receptor antagonist, combined with a history of favorable clinical use, particularly in pediatric populations, suggests a good safety margin. The compiled data for other hypnotics highlights the variability in therapeutic indices across different drug classes. Benzodiazepines and Z-drugs, while effective, carry risks that are reflected in their respective TIs. Further research providing specific LD50 and ED50 values for this compound is necessary for a direct and quantitative comparison of its therapeutic index against other hypnotic agents. This will be invaluable for a comprehensive risk-benefit assessment in the development of safer hypnotic therapies.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Niaprazine
The responsible disposal of chemical substances is a critical component of laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for psychoactive compounds like Niaprazine is paramount to prevent environmental contamination and ensure regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste.
Core Principles of this compound Waste Management
The disposal of this compound, a psychoactive compound, necessitates a stringent adherence to hazardous waste regulations. The U.S. Environmental Protection Agency (EPA) and local authorities provide a framework for managing chemical waste, which is categorized based on its characteristics: ignitability, corrosivity, reactivity, and toxicity.[1][2] It is the responsibility of the waste generator to correctly identify and manage their hazardous waste from the point of generation to its final disposal.[2][3]
**Step-by-Step Disposal Protocol for this compound
Step 1: Waste Identification and Classification
Before disposal, it is crucial to determine if the this compound waste is considered hazardous. This involves assessing its chemical properties against regulatory definitions. While specific data for this compound's classification as a hazardous waste was not found, its nature as a psychoactive substance suggests it should be handled with caution. Consult your institution's Environmental Health & Safety (EH&S) department for guidance on classifying this compound waste according to local and national regulations.
Step 2: Segregation and Containerization
Proper segregation of chemical waste is essential to prevent dangerous reactions.[4]
-
Do not mix this compound waste with incompatible materials.
-
Use only appropriate, leak-proof containers for storage. Plastic containers are often preferred.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the hazard (e.g., "Toxic").
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers.
-
The SAA must be located at or near the point of generation and under the control of the laboratory personnel.
-
Containers in the SAA must be kept closed at all times , except when adding waste.
-
There are limits on the amount of waste that can be accumulated in an SAA (e.g., up to 55 gallons of hazardous waste or one quart of acutely toxic waste).
-
Regularly inspect the SAA for any signs of leakage or container degradation.
Step 4: Arranging for Disposal
-
Contact your institution's EH&S department to schedule a pickup for your this compound waste. They will coordinate with a licensed hazardous waste disposal facility.
-
Never dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination and legal penalties.
-
The primary and recommended method for the final disposal of pharmaceutical and chemical waste is incineration at a permitted facility.
Quantitative Data for Hazardous Waste Storage
For easy reference, the following table summarizes the key quantitative limits for hazardous waste accumulation in a laboratory setting.
| Parameter | Limit | Regulatory Context |
| Maximum Volume in SAA | 55 gallons of hazardous waste | EPA regulations for Satellite Accumulation Areas. |
| Maximum Volume for Acutely Toxic Waste in SAA | 1 quart of liquid or 1 kg of solid | Stricter limits for "P-listed" acutely toxic chemicals. |
| Maximum Storage Time in SAA | Up to 12 months (provided accumulation limits are not exceeded) | Allows for accumulation before requiring removal. |
| Container Removal from SAA | Within 3 calendar days after becoming full | Ensures timely removal of filled waste containers. |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
